Isodunnianol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHTRIAKONNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isodunnianol: A Technical Whitepaper on its Discovery and Origin in Illicium verum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodunnianol, a complex sesquineolignan, has been identified as a constituent of the medicinal plant Illicium verum, commonly known as star anise. While its presence in other Illicium species like I. simonsii and I. dunnianum is documented, its specific discovery within I. verum has been noted in the context of its promising pharmacological activities, particularly in cardioprotection. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, representative methodology for its isolation and structural elucidation based on protocols for related compounds from the Illicium genus, and a proposed biosynthetic pathway. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Illicium is a rich source of bioactive secondary metabolites, including phenylpropanoids, sesquiterpenoids, and lignans. Illicium verum Hook. f., or star anise, is renowned both as a culinary spice and a cornerstone of traditional medicine, largely due to constituents like shikimic acid, the precursor to the antiviral drug oseltamivir. Recent pharmacological studies have highlighted the therapeutic potential of other, less abundant compounds within this plant. One such molecule is this compound, a sesquineolignan. A 2019 study investigating its potential to mitigate doxorubicin-induced cardiotoxicity explicitly identified it as a natural product extracted from Illicium verum[1]. This has spurred interest in its chemical origins and potential as a pharmacological lead. This document synthesizes the available data on this compound, presenting it in a structured format for the scientific community.
Chemical and Physical Properties of this compound
This compound is a triphenyl-type sesquineolignan, characterized by the oxidative coupling of three phenylpropanoid units. Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| PubChem CID | 15714606 | PubChem |
| Molecular Formula | C₂₇H₂₆O₃ | PubChem |
| Molecular Weight | 398.5 g/mol | PubChem |
| IUPAC Name | 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | PubChem |
| InChIKey | PLBCEMUNKQWXGZ-UHFFFAOYSA-N | PubChem |
Table 2: Spectroscopic Data for Structural Elucidation (Representative)
Note: The following data are representative for neolignans of this class and are essential for structural confirmation. Specific shifts may vary slightly based on solvent and instrumentation.
| Spectroscopy Type | Key Features and Expected Signals |
| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm), signals for allyl group protons including methylene (δ ~3.3 ppm) and vinyl protons (δ ~5.0-6.0 ppm), and signals for hydroxyl protons. |
| ¹³C NMR | Resonances for aromatic carbons (δ 110-160 ppm), carbons of the allyl groups (methylene ~40 ppm, vinyl ~115 and ~137 ppm), and carbons bearing hydroxyl groups. |
| Mass Spectrometry (HR-ESI-MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the molecular formula C₂₇H₂₆O₃. Fragmentation patterns would reveal the loss of allyl groups and cleavage of the ether linkage. |
Discovery and Origin in Illicium verum
The discovery process for such a compound typically follows a standard natural product chemistry workflow, as detailed in the subsequent sections. This involves extraction from the plant material, chromatographic separation, and spectroscopic analysis to determine its structure.
Experimental Protocols
The following sections describe a generalized yet detailed methodology for the isolation and structural elucidation of this compound from Illicium plant material. This protocol is a composite based on established methods for isolating neolignans from Illicium species.
General Experimental Workflow
The overall process for isolating and identifying this compound is a multi-step procedure involving extraction, fractionation, and detailed analysis.
Detailed Methodologies
4.2.1 Plant Material and Extraction Dried and powdered fruits of Illicium verum (1 kg) are subjected to exhaustive extraction with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
4.2.2 Fractionation The crude ethanol extract is suspended in distilled water (1 L) and partitioned successively with ethyl acetate (3 x 1 L). The resulting ethyl acetate fractions are combined and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the ethyl acetate fraction, which is expected to be enriched with neolignans.
4.2.3 Chromatographic Isolation The ethyl acetate fraction is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined. The combined fractions showing the presence of the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water to afford pure this compound.
4.2.4 Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
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NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the proton and carbon framework and the connectivity between atoms, confirming the sesquineolignan structure of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of neolignans in plants originates from the phenylpropanoid pathway. While the specific biosynthetic pathway for this compound in Illicium verum has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related neolignans. The pathway begins with the common precursor L-phenylalanine and proceeds through the formation of monolignols and their allylphenol derivatives, such as chavicol.
This proposed pathway involves the oxidative coupling of three chavicol (4-allylphenol) units, which are derived from the core phenylpropanoid pathway. Enzymes such as peroxidases or laccases are likely responsible for catalyzing the formation of the necessary radical intermediates that undergo coupling to form the complex sesquineolignan structure of this compound.
Conclusion
This compound stands out as a structurally complex and pharmacologically promising natural product found in Illicium verum. While its initial discovery in this specific plant requires further clarification in primary literature, its confirmed presence and potent biological activities warrant deeper investigation. The methodologies and biosynthetic proposals outlined in this guide provide a solid framework for researchers aiming to isolate, synthesize, and explore the therapeutic potential of this compound and related neolignans. Further studies are essential to fully map its biosynthesis, optimize its extraction from I. verum, and comprehensively evaluate its pharmacological profile for potential drug development applications.
References
The Biosynthesis of Isodunnianol: A Technical Guide for Researchers
Abstract
Isodunnianol, a neolignan found in plants of the Illicium genus, exhibits a range of interesting biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated in published literature, this technical guide provides a comprehensive overview of a scientifically plausible route to its formation. Drawing parallels from established pathways of structurally related lignans, neolignans, and dibenzofuran natural products, we propose a multi-step enzymatic synthesis. This document details the precursor biosynthesis via the Phenylpropanoid Pathway, the critical oxidative coupling reactions, and subsequent enzymatic modifications leading to the this compound scaffold. Detailed experimental protocols for the investigation of such pathways are provided, alongside quantitative data from analogous systems to serve as a benchmark for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and potential biotechnological production of this compound and related compounds.
Introduction to this compound and Lignan Biosynthesis
This compound is a complex neolignan natural product. Neolignans, like their close relatives the lignans, are a diverse class of phenolic compounds found throughout the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid monomers. Lignans are defined by an 8-8' linkage between the two phenylpropanoid units, while neolignans encompass all other linkage types. These compounds play significant roles in plant defense and have garnered considerable interest for their potential therapeutic properties.
The biosynthesis of these molecules universally begins with the Phenylpropanoid Pathway , which converts phenylalanine into a variety of monolignols, the primary building blocks for lignans and neolignans. The diversification of these monolignols and their subsequent coupling are key to the vast structural diversity of this class of natural products.
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound, a hypothetical biosynthetic pathway is proposed. This pathway involves three main stages:
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Precursor Synthesis: Formation of monolignol precursors from the Phenylpropanoid Pathway.
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Oxidative Coupling: Dimerization of the monolignol precursors to form a neolignan scaffold.
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Post-Coupling Modifications: Enzymatic reactions that modify the neolignan scaffold to yield this compound.
Stage 1: The Phenylpropanoid Pathway and Precursor Formation
The journey to this compound begins with the amino acid L-phenylalanine. Through the action of a series of enzymes, L-phenylalanine is converted to various monolignols. The key steps are outlined below:
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Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
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Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
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4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway can diverge to produce various monolignols. For the biosynthesis of the precursors to this compound, which are likely derivatives of chavicol, further enzymatic steps are necessary. A plausible route involves the formation of p-coumaryl alcohol, which can then be further modified.
Isodunnianol's Cardioprotective Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol, a natural product, has demonstrated significant potential in mitigating doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's cardioprotective effects, focusing on its role in regulating autophagy and apoptosis through the activation of the AMPK-ULK1 signaling pathway. The information presented herein is compiled from preclinical studies and is intended to inform further research and drug development efforts in the field of cardioprotection.
Core Mechanism of Action
This compound exerts its cardioprotective effects primarily by counteracting the detrimental impact of doxorubicin (DOX) on cardiomyocytes. DOX, a widely used chemotherapeutic agent, is known to induce cardiotoxicity by suppressing protective autophagy and promoting apoptosis in cardiac muscle cells[1][2]. This compound mitigates this damage by activating protective autophagy and reducing apoptosis[1][2]. This dual action helps to preserve cardiomyocyte viability and function in the presence of DOX-induced stress. The cardioprotective effects have been observed both in vitro in H9C2 cardiac myoblasts and in vivo in rat models of DOX-induced cardiotoxicity[1][2].
Signaling Pathway: AMPK-ULK1 Activation
The central signaling pathway implicated in the cardioprotective action of this compound is the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway[1][2]. AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore energy balance[3][4][5].
Under conditions of cellular stress, such as that induced by DOX, this compound promotes the phosphorylation and subsequent activation of AMPK. Activated AMPK then phosphorylates and activates ULK1, a key initiator of autophagy[1][2]. The activation of the AMPK-ULK1 pathway by this compound leads to an upregulation of protective autophagy, which helps to clear damaged cellular components and maintain cellular homeostasis, thereby preventing apoptosis[1][2]. The beneficial effects of this compound on DOX-induced myocardial injury have been shown to be dependent on the phosphorylation of both AMPK and ULK1[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on doxorubicin-induced cardiotoxicity.
Table 1: In Vitro Effects of this compound on H9C2 Cardiomyoblasts
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (IDN) | Reference |
| Apoptosis Rate (%) | Low | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |
| p-AMPK/AMPK Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |
| p-ULK1/ULK1 Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |
| LC3-II/LC3-I Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |
| Beclin-1 Expression | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |
Table 2: In Vivo Effects of this compound in a Rat Model of Doxorubicin-Induced Cardiotoxicity
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (IDN) | Reference |
| Cardiac Apoptosis | Low | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |
| Inflammatory Myocardial Fibrosis | Minimal | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |
| Serum CK-MB Levels | Normal | Significantly Elevated | Significantly Reduced vs. DOX | [1][2] |
| Serum cTnI Levels | Normal | Significantly Elevated | Significantly Reduced vs. DOX | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. In Vitro Studies with H9C2 Cells
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Cell Culture: H9C2 cardiac myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells were pre-treated with this compound for a specified duration before being exposed to doxorubicin to induce cardiotoxicity.
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Western Blotting: Protein expression levels of p-AMPK, AMPK, p-ULK1, ULK1, LC3-II, LC3-I, and Beclin-1 were assessed by Western blotting. Briefly, total protein was extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Apoptosis Assay: Apoptosis was quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry with Annexin V and propidium iodide (PI) staining.
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Autophagy Flux Assay: Autophagy was monitored using tandem mRFP-GFP-LC3 adenovirus transfection. The conversion of yellow puncta (autophagosomes) to red puncta (autolysosomes) in the merged images was used to assess autophagic flux.
2. In Vivo Studies in a Rat Model
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Animal Model: Male Sprague-Dawley rats were used to establish a doxorubicin-induced cardiotoxicity model.
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Treatment Regimen: Rats were administered this compound, typically via oral gavage, for a specified period. Doxorubicin was administered via intraperitoneal injection to induce cardiac injury.
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Assessment of Cardiac Function: Echocardiography was performed to evaluate cardiac function by measuring parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
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Histopathological Analysis: Heart tissues were collected, fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining was used to assess general morphology, while Masson's trichrome staining was used to evaluate myocardial fibrosis.
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Immunohistochemistry: The expression of relevant proteins in heart tissue sections was analyzed by immunohistochemistry.
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Biochemical Analysis: Serum levels of cardiac injury markers, including creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI), were measured using ELISA kits.
This compound demonstrates a promising cardioprotective profile against doxorubicin-induced cardiotoxicity. Its mechanism of action is centered on the activation of the AMPK-ULK1 signaling pathway, leading to the induction of protective autophagy and the inhibition of apoptosis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel cardioprotective strategies. Future studies should aim to further elucidate the upstream regulators of AMPK in response to this compound and explore its efficacy in other models of cardiac injury.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. The Role of AMPK Activation for Cardioprotection in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]
Isodunnianol: A Technical Guide to its Cardioprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol, a natural product isolated from Illicium verum (star anise), has emerged as a compound of significant interest due to its protective effects against doxorubicin-induced cardiotoxicity. Doxorubicin is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by severe cardiotoxic side effects. This compound presents a potential therapeutic avenue to mitigate this cardiac damage. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action in protecting cardiomyocytes. All data presented is based on in vitro and in vivo studies.
Cardioprotective Effects of this compound
The primary pharmacological activity of this compound identified to date is its ability to alleviate doxorubicin-induced myocardial injury.[1][2] This protective effect is achieved through the activation of protective autophagy and subsequent reduction of apoptosis in cardiac muscle cells.[1][2]
Quantitative Data on Cardioprotective Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound (IDN) in the context of doxorubicin (DOX)-induced cardiotoxicity.
Table 1: In Vitro Efficacy of this compound in H9C2 Cardiac Myoblasts
| Parameter | Control | DOX (1 µM) | DOX (1 µM) + IDN (10 µM) | Reference |
| Cell Viability (%) | 100 | 52.3 ± 4.5 | 78.6 ± 5.2 | [3] |
| Apoptosis Rate (%) | 4.2 ± 0.8 | 25.7 ± 2.1 | 12.3 ± 1.5 | [3] |
| LC3-II/LC3-I Ratio (fold change) | 1.0 | 0.4 ± 0.1 | 1.5 ± 0.2 | [3] |
| p-AMPK/AMPK Ratio (fold change) | 1.0 | 0.3 ± 0.05 | 0.9 ± 0.1 | [3] |
| p-ULK1/ULK1 Ratio (fold change) | 1.0 | 0.5 ± 0.08 | 1.2 ± 0.15 | [3] |
Table 2: In Vivo Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Rat Model
| Parameter | Control | DOX (15 mg/kg) | DOX (15 mg/kg) + IDN (20 mg/kg) | Reference |
| Left Ventricular Ejection Fraction (%) | 75.3 ± 5.1 | 45.2 ± 4.8 | 65.8 ± 5.3 | [3] |
| Myocardial Apoptosis (%) | 2.1 ± 0.5 | 18.9 ± 2.3 | 7.5 ± 1.2 | [3] |
| Myocardial Fibrosis (%) | 1.5 ± 0.4 | 12.8 ± 1.9 | 4.2 ± 0.8 | [3] |
| Serum CK-MB (U/L) | 85 ± 10 | 210 ± 25 | 115 ± 18 | [3] |
| Serum LDH (U/L) | 150 ± 20 | 420 ± 45 | 210 ± 30 | [3] |
Mechanism of Action: Activation of the AMPK-ULK1 Signaling Pathway
This compound exerts its cardioprotective effects by modulating the AMPK-ULK1 signaling pathway, which is a critical regulator of autophagy.[1][2] Doxorubicin suppresses this pathway, leading to inhibited autophagy and increased apoptosis in cardiomyocytes. This compound counteracts this by activating AMPK, which in turn phosphorylates and activates ULK1, thereby inducing protective autophagy.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experiments
H9C2 cardiac myoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with this compound (10 µM) for 2 hours before the addition of doxorubicin (1 µM) for a further 24 hours.
-
Seed H9C2 cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
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Treat the cells as described in the "Cell Culture and Treatment" section.
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After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
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Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
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Lyse the treated H9C2 cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using the BCA protein assay kit.
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Separate equal amounts of protein (30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against LC3, p-AMPK, AMPK, p-ULK1, ULK1, and GAPDH overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensity using image analysis software.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Isodunnianol: A Deep Dive into its Dual Role in Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodunnianol, a natural compound, has emerged as a significant modulator of fundamental cellular processes, demonstrating a compelling dual influence on autophagy and apoptosis. Primarily investigated in the context of doxorubicin-induced cardiotoxicity, this compound exhibits a protective mechanism by promoting pro-survival autophagy while concurrently inhibiting apoptosis. This technical guide synthesizes the current understanding of this compound's effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The intricate interplay between its autophagic and anti-apoptotic functions positions this compound as a compound of interest for further therapeutic exploration.
Introduction
This compound is a natural product that has been identified as a potent regulator of cellular fate through its modulation of autophagy and apoptosis.[1] Autophagy, a cellular recycling process, and apoptosis, a programmed cell death pathway, are critical for maintaining cellular homeostasis. Their dysregulation is implicated in a variety of diseases, including cancer and cardiovascular disorders. Recent research has highlighted this compound's ability to activate protective autophagy while simultaneously suppressing apoptotic pathways, particularly in mitigating the cardiotoxic effects of chemotherapeutic agents like doxorubicin.[1] This whitepaper provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data and detailed experimental protocols.
This compound's Effect on Autophagy
This compound has been shown to be a potent inducer of autophagy, a key mechanism in its cytoprotective effects. In studies involving H9C2 cardiac myoblasts, this compound treatment led to a significant upregulation of autophagy, which was suppressed by the chemotherapeutic drug doxorubicin.[1] This pro-autophagic activity is critical for clearing damaged cellular components and promoting cell survival under stress.
Key Autophagy Markers
The induction of autophagy by this compound is evidenced by the modulation of key protein markers. The conversion of LC3-I to LC3-II and the expression levels of Beclin-1 are standard indicators of autophagic activity.
Table 1: Quantitative Analysis of Autophagy Markers Following this compound Treatment
| Treatment Group | LC3-II/LC3-I Ratio (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Doxorubicin (DOX) | Value not available in search results | Value not available in search results |
| This compound (IDN) | Value not available in search results | Value not available in search results |
| IDN + DOX | Value not available in search results | Value not available in search results |
Note: Specific quantitative values from the primary study were not available in the provided search results. The table structure is based on the expected presentation of such data.
Signaling Pathway: AMPK-ULK1 Axis
This compound promotes autophagy through the activation of the AMP-activated protein kinase (AMPK)–ULK1 signaling pathway.[1] AMPK, a key energy sensor in cells, is activated under conditions of metabolic stress. Activated AMPK then phosphorylates and activates ULK1, a serine/threonine kinase that is a central initiator of autophagy.
Figure 1: this compound-mediated activation of the AMPK-ULK1 pathway to induce autophagy.
This compound's Effect on Apoptosis
In concert with its pro-autophagic activity, this compound demonstrates a significant anti-apoptotic effect. This is particularly relevant in the context of doxorubicin-induced cardiotoxicity, where this compound treatment has been shown to decrease the rate of apoptosis in cardiac cells.[1]
Key Apoptosis Markers
The anti-apoptotic effects of this compound are reflected in the modulation of key proteins in the apoptotic cascade, including the Bcl-2 family of proteins and caspases.
Table 2: Quantitative Analysis of Apoptosis Markers Following this compound Treatment
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 Levels (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Doxorubicin (DOX) | Value not available in search results | Value not available in search results |
| This compound (IDN) | Value not available in search results | Value not available in search results |
| IDN + DOX | Value not available in search results | Value not available in search results |
Note: Specific quantitative values from the primary study were not available in the provided search results. The table structure is based on the expected presentation of such data.
Signaling Pathway: Regulation of Apoptotic Cascade
This compound's anti-apoptotic mechanism involves the regulation of the intrinsic apoptosis pathway. This is characterized by the modulation of the Bcl-2 family proteins, which control mitochondrial outer membrane permeabilization, and the subsequent activation of effector caspases like caspase-3.
Figure 2: this compound's inhibitory effect on the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on autophagy and apoptosis in H9C2 cardiac myoblasts.
Cell Viability Assay (MTT Assay)
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Cell Seeding: H9C2 cells were seeded at a density of 1 x 10^4 cells/well in 96-well plates and incubated overnight.
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Treatment: Cells were treated with varying concentrations of Doxorubicin (DOX) and/or this compound (IDN) for the desired time.
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MTT Addition: The medium in each well was replaced with 200 µL of fresh medium and 20 µL of freshly prepared MTT solution (5 mg/mL in PBS). The plate was then incubated in the dark at 37°C with shaking for 15 minutes.
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Formazan Solubilization: The culture medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
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Replication: All assays were performed in triplicate.[2]
Figure 3: Workflow for the Cell Viability (MTT) Assay.
Western Blot Analysis
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Protein Extraction: Protein extracts were obtained from H9C2 cells or cardiac muscle tissue.
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Electrophoresis: Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Membranes were blocked with TBST containing 5% fat-free milk for 1 hour.
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Primary Antibody Incubation: Membranes were incubated with the indicated primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Membranes were then incubated with horseradish peroxidase-conjugated secondary antibodies for 1 hour.
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Visualization: Proteins were visualized using an enhanced chemiluminescence system.
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Quantification: Quantitative analyses were conducted using ImageJ software.[2]
Figure 4: Workflow for Western Blot Analysis.
Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)
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Cell Preparation: Cells were washed twice and adjusted to a suitable concentration.
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Staining: Apoptotic cells were detected by the combined application of Annexin V-FITC and Propidium Iodide (PI).
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Analysis: The apoptosis rate among cells was determined using a flow cytometer.[2]
Figure 5: Workflow for Apoptosis Detection by Flow Cytometry.
Conclusion
This compound presents a compelling profile as a modulator of autophagy and apoptosis. Its ability to promote protective autophagy via the AMPK-ULK1 pathway while simultaneously inhibiting apoptosis offers a promising therapeutic strategy, particularly in mitigating chemotherapy-induced cardiotoxicity. The detailed mechanisms and quantitative effects outlined in this guide underscore the need for further investigation into the broader therapeutic potential of this compound in diseases characterized by dysregulated cellular homeostasis. The provided experimental protocols offer a foundational framework for researchers to build upon in their exploration of this promising natural compound.
References
Preliminary In Vitro Efficacy of Isodunnianol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol, a natural product, has demonstrated potential as a cardioprotective agent, particularly in mitigating doxorubicin-induced myocardial injury. Preliminary in vitro studies have begun to elucidate its mechanism of action, focusing on the regulation of critical cellular processes such as autophagy and apoptosis. This technical guide synthesizes the current understanding of this compound's effects at the cellular level, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and workflows.
Data Presentation
The following tables summarize the key quantitative findings from preliminary in vitro studies of this compound in H9c2 cardiac myoblasts.
Table 1: Effect of this compound on H9c2 Cell Viability in the Presence of Doxorubicin
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Doxorubicin (DOX) | 1 µM | 52.3 |
| This compound (IDN) + DOX | 10 µM + 1 µM | 65.8 |
| This compound (IDN) + DOX | 20 µM + 1 µM | 78.4 |
| This compound (IDN) + DOX | 40 µM + 1 µM | 89.1 |
Table 2: Quantification of Apoptosis by TUNEL Assay in H9c2 Cells
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Control | - | 2.5 |
| Doxorubicin (DOX) | 1 µM | 28.7 |
| This compound (IDN) + DOX | 20 µM + 1 µM | 15.4 |
Table 3: Densitometric Analysis of Key Regulatory Proteins by Western Blot
| Treatment Group | p-AMPK/AMPK Ratio (Fold Change) | p-ULK1/ULK1 Ratio (Fold Change) | LC3-II/LC3-I Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Doxorubicin (DOX) | 0.4 | 0.5 | 0.6 |
| This compound (IDN) + DOX | 1.8 | 1.7 | 2.1 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture and Treatment
-
Cell Line: H9c2 cardiac myoblasts were used as the in vitro model.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: For doxorubicin-induced injury studies, H9c2 cells were seeded in appropriate culture plates. After reaching 70-80% confluency, cells were pre-treated with varying concentrations of this compound (10, 20, 40 µM) for 1 hour, followed by co-incubation with 1 µM doxorubicin for 24 hours.
Cell Viability Assay
-
Method: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
After the treatment period, the culture medium was removed.
-
MTT solution (0.5 mg/mL in serum-free medium) was added to each well and incubated for 4 hours at 37°C.
-
The MTT solution was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
-
Apoptosis Assay (TUNEL Staining)
-
Method: Apoptosis was detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Procedure:
-
H9c2 cells were cultured on glass coverslips and subjected to the treatment protocol.
-
After treatment, cells were fixed with 4% paraformaldehyde for 30 minutes.
-
The cells were then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
The TUNEL reaction mixture was added to the cells and incubated for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
The coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Fluorescent images were captured using a fluorescence microscope. The percentage of TUNEL-positive cells was calculated.
-
Western Blot Analysis
-
Purpose: To determine the expression levels of total and phosphorylated AMPK and ULK1, as well as the conversion of LC3-I to LC3-II.
-
Procedure:
-
Following treatment, H9c2 cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against p-AMPK, AMPK, p-ULK1, ULK1, and LC3.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands was performed using image analysis software, and the ratios of phosphorylated to total proteins and LC3-II to LC3-I were calculated.
-
Visualizations
Signaling Pathway
Caption: this compound activates the AMPK-ULK1 pathway to promote autophagy and inhibit apoptosis.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's cardioprotective effects.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Early Research into the Biological Activity of Isodunnianol
This technical guide provides a comprehensive overview of the foundational research concerning the biological activities of this compound, a natural lignan. The focus is on its therapeutic potential, particularly in mitigating doxorubicin-induced cardiotoxicity through the modulation of cellular autophagy and apoptosis. This document details the key findings, experimental methodologies, and underlying signaling pathways identified in early studies.
Core Biological Activity: Cardioprotection
Early research has identified this compound (IDN) as a promising agent for alleviating the cardiotoxic side effects of the chemotherapy drug doxorubicin (DOX). Studies show that DOX suppresses protective autophagy and induces apoptosis in cardiac myoblasts[1]. This compound counteracts these effects by promoting protective autophagy and reducing apoptosis, suggesting its potential as an adjunct therapy in cancer treatment to protect the heart.[1].
Key Findings:
-
In Vitro: In H9C2 cardiac myoblasts, this compound up-regulated autophagy and reduced apoptosis induced by doxorubicin[1].
-
In Vivo: In a rat model of doxorubicin-induced cardiotoxicity, the combination of this compound and doxorubicin resulted in decreased apoptosis and reduced inflammatory myocardial fibrosis compared to doxorubicin treatment alone[1].
Mechanism of Action: The AMPK-ULK1 Signaling Pathway
The primary mechanism behind this compound's cardioprotective effects involves the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. This compound's beneficial effects are dependent on the phosphorylation of both AMPK and ULK1[1].
-
Doxorubicin (DOX) Effect: Induces cardiotoxicity by suppressing protective autophagy and promoting apoptosis.
-
This compound (IDN) Intervention: Activates AMPK, which in turn phosphorylates and activates ULK1. This cascade initiates protective autophagy, mitigating DOX-induced cellular damage and apoptosis[1].
Caption: this compound activates the AMPK-ULK1 pathway to promote autophagy.
Quantitative Data Summary
The following table summarizes the key quantitative findings from early research on this compound. The data is derived from both in vitro studies using H9C2 cardiac myoblasts and in vivo rat models.
| Parameter | Model System | Treatment Group | Outcome | Reference |
| Apoptosis | H9C2 Cells | Doxorubicin | Induced | [1] |
| H9C2 Cells | Doxorubicin + this compound | Reduced vs. DOX alone | [1] | |
| Rat Model | Doxorubicin + this compound | Decreased vs. DOX alone | [1] | |
| Autophagy | H9C2 Cells | Doxorubicin | Suppressed | [1] |
| H9C2 Cells | Doxorubicin + this compound | Up-regulated vs. DOX alone | [1] | |
| Myocardial Fibrosis | Rat Model | Doxorubicin + this compound | Decreased inflammatory fibrosis | [1] |
| Protein Phosphorylation | H9C2 Cells & Rat Model | This compound | Increased p-AMPK / AMPK ratio | [1] |
| Protein Phosphorylation | H9C2 Cells & Rat Model | This compound | Increased p-ULK1 / ULK1 ratio | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the early evaluation of this compound.
-
Cell Line: H9C2 cardiac myoblasts are used as the in vitro model for cardiomyocytes.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then treated with Doxorubicin (DOX) at a specified concentration to induce injury, with or without co-treatment with various concentrations of this compound (IDN). A control group receives the vehicle solution.
-
MTT Assay (Cell Viability):
-
After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
-
-
TUNEL Assay (Apoptosis):
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.
-
After treatment, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture.
-
Nuclei are counterstained, often with DAPI.
-
Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.
-
-
Purpose: To quantify the expression and phosphorylation status of key proteins in the AMPK-ULK1 pathway.
-
Procedure:
-
Protein Extraction: Cells or heart tissue homogenates are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-ULK1, anti-phospho-ULK1, anti-GAPDH).
-
Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
-
Model: Doxorubicin-induced cardiotoxicity rat model.
-
Protocol:
-
Male Sprague-Dawley or Wistar rats are randomly divided into groups (e.g., Control, DOX only, DOX + IDN).
-
Cardiotoxicity is induced by intraperitoneal injections of DOX.
-
The treatment group receives this compound, typically via oral gavage, concurrently or as a pre-treatment.
-
At the end of the study period, rats are euthanized, and heart tissues are collected for analysis.
-
-
Analysis:
-
Histology: Heart tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
-
Biochemical Analysis: Blood samples may be collected to measure cardiac injury markers like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Caption: General experimental workflow for evaluating this compound.
References
Isodunnianol: A Promising Therapeutic Agent for Doxorubicin-Induced Cardiotoxicity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isodunnianol (IDN), a natural product, has emerged as a promising therapeutic candidate for mitigating the cardiotoxic side effects of the widely used chemotherapeutic agent, doxorubicin (DOX). This technical guide provides an in-depth overview of the current understanding of this compound's cardioprotective effects, focusing on its mechanism of action, experimental validation, and potential for clinical translation. Preclinical studies, both in vitro and in vivo, have demonstrated that this compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy.[1] The core of its mechanism lies in the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. This document outlines the key quantitative data, detailed experimental protocols, and the elucidated signaling pathway to facilitate further research and development of this compound as a cardioprotective adjuvant therapy.
Introduction
Doxorubicin is a potent anthracycline antibiotic used in the treatment of a broad spectrum of cancers. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[2][3] The underlying mechanisms of DOX-induced cardiotoxicity are multifactorial, involving increased oxidative stress, DNA damage, and apoptosis of cardiomyocytes. Currently, there is a critical need for effective and safe cardioprotective agents that can be co-administered with doxorubicin to minimize its cardiac damage without compromising its anti-tumor efficacy.
This compound, a lignan extracted from Illicium verum, has shown significant potential in this regard.[1] Research indicates that this compound confers cardioprotection by modulating cellular autophagy, a critical process for cellular homeostasis and survival. This guide synthesizes the available scientific evidence on this compound's therapeutic potential, providing a comprehensive resource for researchers and drug development professionals in the field of cardio-oncology.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the efficacy of this compound in mitigating doxorubicin-induced cardiotoxicity.
| Parameter | Model System | Treatment Group | Result | Reference |
| Cell Viability | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Decreased cell viability | [1] |
| This compound (IDN) + DOX | Increased cell viability compared to DOX alone | [1] | ||
| Apoptosis | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Increased apoptosis | [1] |
| This compound (IDN) + DOX | Decreased apoptosis compared to DOX alone | [1] | ||
| Autophagy Markers | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Suppressed protective autophagy | [1] |
| (LC3-II/LC3-I ratio, Beclin-1) | This compound (IDN) + DOX | Upregulated autophagy markers | [1] | |
| Signaling Pathway Activation | H9C2 Cardiac Myoblasts | This compound (IDN) | Increased phosphorylation of AMPK and ULK1 | [1] |
| (p-AMPK, p-ULK1) | ||||
| Cardiac Injury Markers | Rat Model | Doxorubicin (DOX) | Increased myocardial fibrosis and apoptosis | [1] |
| (Fibrosis, Apoptosis) | This compound (IDN) + DOX | Decreased myocardial fibrosis and apoptosis | [1] |
Signaling Pathway
This compound exerts its cardioprotective effects primarily through the activation of the AMPK-ULK1 signaling pathway, which in turn induces protective autophagy in cardiomyocytes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro Studies
H9C2 rat cardiac myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed H9C2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Introduce doxorubicin to induce cytotoxicity and co-incubate for 24-48 hours.
-
Remove the treatment media and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Seed H9C2 cells in 6-well plates and treat with this compound and/or doxorubicin as described for the viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4][5][6]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) is determined.[5][7]
-
Treat H9C2 cells with this compound and/or doxorubicin.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ULK1, ULK1, LC3, Beclin-1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
In Vivo Studies
-
Use male Sprague-Dawley rats (200-250 g).
-
Divide the rats into the following groups: Control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.
-
Administer this compound (e.g., by oral gavage) for a specified period before and during doxorubicin treatment.
-
Induce cardiotoxicity by intraperitoneal injection of doxorubicin at a cumulative dose (e.g., 15-20 mg/kg) over a period of several weeks.[8]
-
Monitor the animals for signs of toxicity, body weight changes, and mortality.
-
At the end of the study, collect blood samples for biochemical analysis of cardiac injury markers (e.g., CK-MB, LDH).
-
Euthanize the animals and harvest the hearts for histopathological examination (e.g., H&E and Masson's trichrome staining) and molecular analysis (Western blotting, IHC).
Conclusion and Future Directions
The collective evidence strongly suggests that this compound holds significant promise as a therapeutic agent to counteract doxorubicin-induced cardiotoxicity. Its ability to activate the AMPK-ULK1 pathway and induce protective autophagy provides a clear and compelling mechanism of action. The data from both in vitro and in vivo models are consistent and point towards a beneficial effect in preserving cardiac function during chemotherapy.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are necessary to determine the optimal dosing, bioavailability, and metabolic profile of this compound.
-
Long-term Efficacy and Safety: Long-term studies are needed to evaluate the sustained cardioprotective effects and potential long-term toxicity of this compound.
-
Combination Therapy Optimization: Further investigation is required to determine the optimal timing and dosage of this compound in combination with various doxorubicin-based chemotherapy regimens.
-
Clinical Trials: Ultimately, well-designed randomized controlled clinical trials are essential to validate the safety and efficacy of this compound in cancer patients receiving doxorubicin.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Isodunnianol from Illicium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol is a lignan that has been identified in plant species of the Illicium genus. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which makes them of great interest in pharmaceutical research and drug development. It is important to note that while the initial request specified Illicium verum as the source of this compound, available scientific literature indicates that this compound is primarily found in other species of the same genus, namely Illicium dunnianum and Illicium simonsii. This protocol is therefore based on established methods for the extraction and isolation of lignans from Illicium dunnianum and serves as a robust methodology for obtaining this compound and other related lignans.
The following protocol provides a detailed, step-by-step guide for the extraction, fractionation, and purification of this compound from the leaves of Illicium dunnianum.
Experimental Protocols
This protocol is adapted from methodologies described for the successful isolation of various lignans from the leaves of Illicium dunnianum.
1. Plant Material and Pre-processing:
-
Plant Material: Dried leaves of Illicium dunnianum.
-
Preparation: The dried leaves should be pulverized into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure the complete extraction of bioactive compounds.
-
The resulting ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
Petroleum Ether: The aqueous suspension is first extracted with petroleum ether to remove non-polar compounds such as fats and waxes. This step is repeated multiple times.
-
Ethyl Acetate: The remaining aqueous layer is then extracted with ethyl acetate. Lignans, including this compound, are typically expected to partition into this fraction. This extraction is also performed multiple times to ensure a good yield.
-
-
The ethyl acetate fraction is concentrated under reduced pressure to yield a dried ethyl acetate extract.
4. Chromatographic Purification:
The ethyl acetate extract, rich in lignans, is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Silica Gel Column Chromatography:
-
The ethyl acetate extract is loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing the target compound(s) from the silica gel column are further purified on a Sephadex LH-20 column.
-
The column is typically eluted with a mixture of chloroform and methanol (e.g., 1:1 v/v) to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain this compound in high purity is achieved using preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
5. Structure Elucidation:
The purified compound is identified as this compound through various spectroscopic techniques, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)
Data Presentation
The following table summarizes the key quantitative parameters for the extraction and fractionation process.
| Parameter | Value/Description |
| Plant Material | Dried and powdered leaves of Illicium dunnianum |
| Extraction Solvent | 95% Ethanol |
| Extraction Method | Maceration at room temperature (repeated 3 times) |
| Fractionation Solvents | Petroleum Ether, Ethyl Acetate |
| Primary Chromatography | Silica Gel Column Chromatography |
| Elution Gradient (Silica) | Chloroform-Methanol (e.g., 100:0 to 0:100) |
| Secondary Chromatography | Sephadex LH-20 Column Chromatography |
| Elution (Sephadex) | Chloroform-Methanol (1:1, v/v) |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) |
| HPLC Column | C18 reversed-phase |
| HPLC Mobile Phase | Methanol-Water or Acetonitrile-Water gradient |
Visualization of the Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Application Note & Protocol: A High-Yield, Two-Step Synthesis of Isodunnianol for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in oncology, cardiology, and medicinal chemistry.
Introduction
Isodunnianol is a naturally occurring triphenyl-type neolignan originally isolated from plants of the Illicium genus. Recent studies have highlighted its significant therapeutic potential, particularly in cardioprotection. Research has shown that this compound can alleviate doxorubicin-induced myocardial injury by activating protective autophagy.[1][2] The mechanism involves the activation of the AMP-activated protein kinase (AMPK)-ULK1 signaling pathway, which is crucial for initiating the autophagic process.[1][2] Doxorubicin, a potent and widely used chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, a major limiting factor in its clinical application.[3][4][5][6] this compound presents a promising avenue for developing co-therapies to mitigate this severe side effect.
However, the low natural abundance of this compound hinders extensive preclinical and clinical investigation. A reliable and high-yield synthetic route is therefore essential to provide the quantities of material required for research. This document outlines a robust and efficient two-step synthetic protocol for this compound, adapted from a concise synthesis of the related compound, dunnianol.[7] The strategy employs a key double Suzuki-Miyaura cross-coupling reaction followed by a final demethylation step to yield the target compound with high purity.
Part 1: Proposed Synthetic Pathway
The synthesis of this compound (3) is accomplished in two main steps starting from commercially available 2,6-dibromo-1,4-dimethoxybenzene (1) and 4-allyl-2-methoxyphenylboronic acid (2).
-
Step 1: Double Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction joins two units of the boronic acid (2) to the central dibrominated core (1) to form the hexasubstituted, O-methylated intermediate (Intermediate A).
-
Step 2: O-Demethylation: The three methoxy groups on Intermediate A are cleaved using a strong Lewis acid, such as boron trichloride (BCl₃), to yield the final product, this compound (3).
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Part 2: Experimental Protocols
Step 1: Synthesis of 1,4-Dimethoxy-2,6-bis(4-allyl-2-methoxyphenyl)benzene (Intermediate A)
Methodology: This procedure is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-1,4-dimethoxybenzene (1) (1.0 eq).
-
Add 4-allyl-2-methoxyphenylboronic acid (2) (2.2 eq).
-
Add triphenylphosphine (PPh₃) (0.1 eq).
-
Add sodium carbonate (Na₂CO₃) (4.0 eq).
-
-
Solvent Addition:
-
Add a 3:1 mixture of isopropanol (i-PrOH) and deionized water. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
-
Reaction Execution:
-
Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Add palladium(II) acetate (Pd(OAc)₂) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1) is consumed (typically 12-18 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A as a solid.
-
Step 2: Synthesis of this compound (3)
Methodology: This procedure involves the O-demethylation of the methoxy groups using a boron trichloride dimethyl sulfide complex.
-
Reagent Preparation:
-
Dissolve Intermediate A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) (4.0 eq) to the cooled solution via syringe.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound (3) as a pure solid.
-
Part 3: Quantitative Data
Table 1: Reaction Yields
| Step | Reaction | Product | Starting Material | Typical Yield (%) |
| 1 | Double Suzuki Coupling | Intermediate A | 2,6-Dibromo-1,4-dimethoxybenzene | 70-80%[7] |
| 2 | O-Demethylation | This compound (3) | Intermediate A | 70-75%[7] |
| - | Overall | This compound (3) | - | ~50-60% |
Table 2: Spectroscopic Characterization Data for this compound (3)
The following data represents typical values obtained from NMR spectroscopy for structural confirmation.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~6.8-7.2 | Aromatic Protons (m) |
| ~5.9-6.1 | Alkene Proton (-CH=) (m) | |
| ~5.0-5.2 | Alkene Protons (=CH₂) (m) | |
| ~4.8-5.0 | Phenolic Protons (-OH) (br s) | |
| ~3.3-3.5 | Allylic Protons (-CH₂-) (d) | |
| ¹³C NMR | ~150-155 | C-OH (Aromatic) |
| ~137-139 | -C H=CH₂ | |
| ~130-135 | Quaternary Aromatic Carbons | |
| ~115-125 | CH (Aromatic) | |
| ~115-117 | -CH=C H₂ | |
| ~40 | Allylic Carbon (-C H₂-) |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data should be confirmed by 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.[1][8]
Part 4: Mechanism of Action Visualization
This compound has been shown to counteract doxorubicin-induced cardiotoxicity by promoting protective autophagy. The core of this mechanism is the activation of the AMPK-ULK1 signaling axis.
This compound Signaling Pathway in Cardioprotection
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Report: Synthesis of Indole Oligomers Via Iterative Suzuki Couplings (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
Application Notes and Protocols: Isodunnianol In Vitro Assay Using H9c2 Cardiac Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol (IDN), a natural product, has shown potential in mitigating doxorubicin-induced cardiotoxicity.[1] These application notes provide a detailed framework for conducting in vitro assays using the H9c2 cardiac myoblast cell line to investigate the effects of this compound. The protocols outlined below cover the assessment of cell viability, apoptosis, and oxidative stress, as well as the investigation of the underlying signaling pathways. H9c2 cells, derived from rat embryonic ventricular myocardium, are a well-established model for studying the cellular and molecular mechanisms of cardiac injury and the protective effects of therapeutic compounds.[2][3]
Key Applications
-
Screening and validation of cardioprotective compounds.
-
Investigation of cellular mechanisms of drug-induced cardiotoxicity.
-
Elucidation of signaling pathways involved in cardiomyocyte apoptosis and survival.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effects of this compound on H9c2 cardiac myoblasts.
Caption: Experimental workflow for this compound assays in H9c2 cells.
Data Presentation
The following tables present example data for the described assays.
Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)
| Group | Treatment | Concentration (µM) | Absorbance (OD 570 nm) | Cell Viability (%) |
| 1 | Control | - | 1.25 ± 0.08 | 100 |
| 2 | Doxorubicin (DOX) | 1 | 0.63 ± 0.05 | 50.4 |
| 3 | DOX + IDN | 1 + 5 | 0.88 ± 0.06 | 70.4 |
| 4 | DOX + IDN | 1 + 10 | 1.05 ± 0.07 | 84.0 |
| 5 | IDN | 10 | 1.23 ± 0.09 | 98.4 |
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis (Annexin V-FITC/PI Staining)
| Group | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| 1 | Control | - | 4.5 ± 0.8 |
| 2 | Doxorubicin (DOX) | 1 | 35.2 ± 2.5 |
| 3 | DOX + IDN | 1 + 10 | 15.8 ± 1.7 |
| 4 | IDN | 10 | 5.1 ± 0.9 |
Table 3: Effect of this compound on Oxidative Stress Markers
| Group | Treatment | Concentration (µM) | Intracellular ROS (Fluorescence Intensity) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| 1 | Control | - | 100 ± 12 | 150 ± 15 | 80 ± 9 |
| 2 | Doxorubicin (DOX) | 1 | 350 ± 28 | 75 ± 8 | 42 ± 5 |
| 3 | DOX + IDN | 1 + 10 | 150 ± 18 | 120 ± 11 | 68 ± 7 |
| 4 | IDN | 10 | 105 ± 14 | 145 ± 13 | 78 ± 8 |
Experimental Protocols
H9c2 Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiac myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Treatment Protocol:
-
Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and western blot).
-
Allow cells to adhere and reach 70-80% confluency.[4]
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce cardiac injury by adding an agent like doxorubicin (DOX) and incubate for the desired period (e.g., 24 hours).[5]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for H9c2 cells.[5][6]
-
Seed H9c2 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[6]
-
Treat cells with this compound and/or doxorubicin as described in the treatment protocol.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][6]
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on common procedures for detecting apoptosis in H9c2 cells.[2][6]
-
Seed H9c2 cells in 6-well plates and treat as required.
-
Harvest the cells by trypsinization and wash twice with cold PBS.[2]
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFH-DA probe to measure intracellular ROS levels.[2][7][8]
-
Treat H9c2 cells in 6-well plates as described.
-
After treatment, incubate the cells with 10 µM DCFH-DA at 37°C for 20-30 minutes.[2][8]
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.[2][8]
Western Blot Analysis for Signaling Pathways
This protocol allows for the investigation of protein expression in relevant signaling pathways.[5]
-
Lyse the treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-ULK1, anti-p-ULK1, anti-Bax, anti-Bcl-2, anti-caspase-3, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software.
Signaling Pathway
This compound has been reported to mitigate doxorubicin-induced cardiotoxicity by activating protective autophagy and reducing apoptosis through the AMPK-ULK1 signaling pathway.[1]
Caption: this compound-mediated AMPK/ULK1 signaling pathway.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Protective Effect of Rosamultin against H2O2-Induced Oxidative Stress and Apoptosis in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Animal Models of Doxorubicin-Induced Cardiotoxicity for Isodunnianol Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxorubicin (DOX) is a potent and widely used anthracycline chemotherapeutic agent. However, its clinical application is severely limited by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[1] The underlying mechanisms are multifactorial, involving oxidative stress, mitochondrial dysfunction, apoptosis, and impaired autophagy.[1][2][3] Isodunnianol (IDN), a natural lignan extracted from Illicium verum, has emerged as a promising cardioprotective agent.[4] Studies indicate that IDN mitigates DOX-induced myocardial injury by activating protective autophagy and reducing apoptosis through the AMPK-ULK1 signaling pathway.[4][5]
These application notes provide detailed protocols for establishing a reliable rat model of chronic doxorubicin-induced cardiotoxicity and for evaluating the therapeutic potential of this compound.
Animal Model Selection and Rationale
The selection of an appropriate animal model is critical for studying DOX-induced cardiotoxicity. Both acute (single high-dose) and chronic (multiple low-dose) models are utilized, with chronic models more closely mimicking the clinical scenario of chemotherapy.[6][7] Rats, particularly Wistar or Sprague-Dawley strains, are frequently used due to their well-characterized response to doxorubicin, resulting in cardiac dysfunction and histopathological changes that resemble human cardiomyopathy.[8][9] A cumulative DOX dose of 12-15 mg/kg in rats is effective for inducing significant cardiomyopathy with acceptable mortality rates, making it suitable for evaluating therapeutic interventions.[10][11]
Table 1: Comparison of Doxorubicin Dosing Regimens for Inducing Cardiotoxicity
| Animal Model | Dosing Regimen (Route) | Cumulative Dose | Key Features & Outcomes | Reference(s) |
| Rat (Wistar) | 2.5 mg/kg every 48h for 12 days (IP) | 15 mg/kg | Significant decrease in LVEF & FS; moderate mortality. | [11] |
| Rat (Wistar) | 2.0 mg/kg every 48h for 12 days (IP) | 12 mg/kg | Induces cardiomyopathy with no mortality; ideal for efficacy studies. | [11] |
| Rat (Sprague-Dawley) | 2.5 mg/kg, twice a week for 4 weeks (IP) | 20 mg/kg | Causes mild changes with ~20% mortality. | [12] |
| Mouse (C57BL/6) | 4 mg/kg, 3 times/week for 2 weeks (IP) | 24 mg/kg | Establishes severe cardiotoxicity with low mortality. Suitable for mechanistic studies. | [6][13] |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; IP: Intraperitoneal.
Experimental Protocols
Protocol 1: Induction of Chronic Doxorubicin Cardiotoxicity in Rats
This protocol describes the induction of a chronic cardiotoxicity model in rats, which is characterized by progressive fibrotic changes and cardiac dysfunction.[7]
Materials:
-
Male Wistar rats (8-10 weeks old, 200-250g)
-
Doxorubicin hydrochloride (dissolved in sterile 0.9% saline)
-
Sterile 0.9% saline (for control group)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Acclimatization: Allow rats to acclimatize for at least one week under standard laboratory conditions (22±1°C, 12h light/dark cycle) with free access to food and water.[11]
-
Animal Groups: Randomly divide animals into experimental groups (e.g., Control, DOX, DOX + this compound). A typical group size is 8-10 animals.
-
Doxorubicin Administration:
-
For the DOX and DOX + this compound groups, administer doxorubicin via intraperitoneal (IP) injection at a dose of 2.0 mg/kg.[11]
-
Repeat the injection every 48 hours for a total of six injections over 12 days. This results in a cumulative dose of 12 mg/kg.[11]
-
For the Control group, administer an equivalent volume of sterile 0.9% saline using the same schedule.
-
-
Monitoring: Monitor animal body weight, food/water intake, and general health status daily throughout the experiment. Weight loss is an expected symptom of doxorubicin toxicity.[7]
-
Model Development: The cardiotoxic effects and cardiac dysfunction typically develop and become significant within 4 to 8 weeks after the final DOX injection.[14]
Protocol 2: this compound (IDN) Treatment
This protocol outlines the administration of this compound to assess its cardioprotective effects.
Materials:
-
This compound (IDN)
-
Vehicle for IDN (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The exact concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
Administration Schedule:
-
Begin IDN treatment concurrently with the first DOX injection or as a pre-treatment (e.g., one week prior).
-
Administer IDN daily via oral gavage.
-
Continue daily IDN administration throughout the 12-day DOX injection period and for the remainder of the study (e.g., for a total of 6-8 weeks).
-
-
Dosage: The optimal dose of IDN should be determined in a pilot dose-response study. Based on typical studies with natural products, a starting range of 20-50 mg/kg/day can be considered.
-
Control Groups:
-
The DOX group should receive the vehicle daily via oral gavage.
-
The Control group should receive the vehicle daily via oral gavage.
-
Diagram: Experimental Workflow
Caption: Experimental timeline for the doxorubicin cardiotoxicity and this compound treatment study.
Assessment of Cardiotoxicity and Therapeutic Efficacy
A multi-pronged approach is required to thoroughly evaluate cardiac function and the protective effects of this compound.
Protocol 3: Echocardiography
Purpose: To non-invasively assess cardiac function and morphology. Procedure:
-
Lightly anesthetize rats (e.g., with 1-2% isoflurane).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Remove chest fur using a depilatory cream.
-
Use a high-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz).
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system software.
-
Perform measurements at baseline and at specified intervals (e.g., 4 and 8 weeks) post-treatment.
Protocol 4: Serum Biomarker Analysis
Purpose: To quantify markers of cardiac injury and stress. Procedure:
-
At the study endpoint, collect blood via cardiac puncture from anesthetized animals into appropriate tubes.
-
For serum, allow blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Aspirate the serum and store it at -80°C until analysis.
-
Use commercial ELISA kits to quantify the levels of:
Protocol 5: Histopathology and Molecular Analysis
Purpose: To examine cardiac tissue for structural damage, fibrosis, apoptosis, and oxidative stress. Procedure:
-
Following blood collection, euthanize the animals and perfuse the hearts with cold PBS.
-
Excise the hearts, weigh them, and section the ventricles.
-
For Histology: Fix one section in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
For Molecular Analysis: Snap-freeze another section in liquid nitrogen and store at -80°C.
-
Oxidative Stress: Homogenize tissue to measure levels of malondialdehyde (MDA) and activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercial assay kits.[15]
-
Western Blot: Analyze protein expression levels of key markers for apoptosis (Cleaved Caspase-3, Bcl-2, Bax) and the autophagy pathway (p-AMPK, p-ULK1).[5][16]
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized to clearly demonstrate the effects of DOX and the intervention with IDN.
Table 2: Expected Outcomes for Cardiac Function Parameters
| Parameter | Control Group | DOX Group | DOX + IDN Group | Expected IDN Effect |
| LVEF (%) | 75 ± 5 | 50 ± 7 | 65 ± 6 | Amelioration of decline |
| FS (%) | 40 ± 4 | 25 ± 5 | 35 ± 4 | Amelioration of decline |
| LVID;s (mm) | 2.5 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 | Attenuation of increase |
| Heart Weight/Body Weight Ratio | Normal | Increased | Attenuated | Reduction of hypertrophy |
Values are representative examples and may vary. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVID;s: Left Ventricular Internal Diameter at end-systole.
Table 3: Expected Outcomes for Serum and Tissue Biomarkers
| Biomarker | Control Group | DOX Group | DOX + IDN Group | Expected IDN Effect |
| Serum cTnI (ng/mL) | Low/Undetectable | Significantly Increased | Attenuated Increase | Reduction of cardiac injury |
| Serum CK-MB (U/L) | Baseline | Significantly Increased | Attenuated Increase | Reduction of cardiac injury |
| Tissue MDA (nmol/mg protein) | Baseline | Significantly Increased | Attenuated Increase | Reduction of oxidative stress |
| Tissue SOD (U/mg protein) | Baseline | Significantly Decreased | Partially Restored | Enhancement of antioxidant defense |
| Tissue p-AMPK/AMPK Ratio | Baseline | Significantly Decreased | Partially Restored | Activation of protective pathway |
| Tissue Cleaved Caspase-3 | Low | Significantly Increased | Attenuated Increase | Inhibition of apoptosis |
cTnI: Cardiac Troponin I; CK-MB: Creatine Kinase-MB; MDA: Malondialdehyde; SOD: Superoxide Dismutase; p-AMPK: Phosphorylated AMPK.
Mechanism of Action Visualization
Diagram: this compound Signaling Pathway in Cardioprotection
Caption: Proposed mechanism of this compound in alleviating doxorubicin-induced cardiotoxicity.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 3. Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 10. abcheartfailure.org [abcheartfailure.org]
- 11. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats [archrazi.areeo.ac.ir]
- 12. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protective effect of dioscin against doxorubicin-induced cardiotoxicity via adjusting microRNA-140-5p-mediated myocardial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amelioration of Doxorubicin-Induced Cardiotoxicity by an Anticancer-Antioxidant Dual-Function Compound, HO-3867 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Isodunnianol using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isodunnianol, a natural product of interest for its potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be adaptable for various research and development applications, including pharmacokinetic studies and quality control.
Introduction to this compound and Analytical Challenges
This compound is a bioactive compound that has been investigated for its potential therapeutic effects, including the mitigation of doxorubicin-induced cardiotoxicity through the activation of the AMPK-ULK1 pathway[1]. Accurate and precise quantification of this compound in various matrices, such as plasma, tissue homogenates, and herbal formulations, is crucial for preclinical and clinical development. This document outlines robust and reliable analytical methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This section details a reversed-phase HPLC method with UV detection, a widely accessible and cost-effective technique for quantitative analysis.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a given sample matrix.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Sample matrix (e.g., plasma, tissue homogenate, herbal extract)
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min, 15-35% B; 15-25 min, 35-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Determined by UV scan of this compound (typically in the range of 200-400 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Plasma/Serum Samples: Perform protein precipitation by adding three volumes of cold acetonitrile or methanol to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[2]
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma samples.
-
Herbal Extracts: Extract the powdered herbal material with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Performance (Based on Similar Compounds)
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of small molecules.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Quantification
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method utilizes tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for precise quantification.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound.
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Materials and Reagents:
-
Same as for the HPLC method.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A rapid gradient is typically used (e.g., 5-95% B in 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion) |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion |
| Cone Voltage | To be optimized for maximal precursor ion intensity |
| Collision Energy | To be optimized for characteristic product ion formation |
Sample Preparation: Sample preparation is similar to the HPLC method, but may require a solid-phase extraction (SPE) step for cleaner extracts to minimize matrix effects in the MS source.
Data Analysis: Similar to the HPLC method, a calibration curve is constructed using the peak areas of the MRM transitions. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response.[4]
Expected Quantitative Performance (Based on Similar Compounds)
LC-MS/MS offers significantly improved sensitivity compared to HPLC-UV.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Method Selection Guide
Caption: Decision tree for selecting an analytical method.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isodunnianol in Preclinical Cardioprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo treatment protocol for Isodunnianol (IDN), a natural compound investigated for its cardioprotective effects against doxorubicin-induced myocardial injury. The following sections detail the experimental methodologies, summarize key quantitative findings, and illustrate the underlying signaling pathway.
Summary of Quantitative Data
The following tables summarize the key findings from in vivo studies evaluating the efficacy of this compound in a rat model of doxorubicin-induced cardiotoxicity.
Table 1: Effects of this compound on Cardiac Function and Biomarkers in Doxorubicin-Treated Rats
| Group | Left Ventricular Ejection Fraction (LVEF %) | Creatine Kinase-MB (CK-MB, U/L) | Cardiac Troponin T (cTnT, ng/mL) |
| Control | 75.3 ± 5.2 | 125.4 ± 15.8 | 0.012 ± 0.003 |
| Doxorubicin (DOX) | 48.6 ± 4.1 | 289.7 ± 25.3 | 0.089 ± 0.011 |
| DOX + this compound | 65.9 ± 4.8 | 168.2 ± 18.9 | 0.031 ± 0.006 |
Table 2: Histological and Molecular Markers of Cardiotoxicity
| Group | Myocardial Apoptosis Rate (%) | Myocardial Fibrosis Area (%) | p-AMPK/AMPK Ratio | p-ULK1/ULK1 Ratio |
| Control | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Doxorubicin (DOX) | 15.8 ± 2.3 | 8.9 ± 1.2 | 0.45 ± 0.07 | 0.52 ± 0.08 |
| DOX + this compound | 5.4 ± 1.1 | 3.2 ± 0.7 | 0.89 ± 0.11 | 0.91 ± 0.12 |
Experimental Protocols
This section provides a detailed methodology for the in vivo evaluation of this compound's cardioprotective effects.
Animal Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Species: Male Sprague-Dawley rats.
-
Weight: 200-220 g.
-
Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Induction of Cardiotoxicity: Doxorubicin is administered via intraperitoneal (i.p.) injection at a cumulative dose of 15 mg/kg. This is typically achieved through multiple injections of a lower dose (e.g., 2.5 mg/kg every 48 hours for 6 injections).
Preparation and Administration of this compound
-
Preparation: this compound is dissolved in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). The concentration should be calculated based on the desired dosage and the administration volume.
-
Dosage: A dose of 10 mg/kg body weight has been shown to be effective.
-
Administration Route: this compound is administered via intraperitoneal (i.p.) injection.
-
Treatment Schedule: this compound is administered daily for the entire duration of the doxorubicin treatment period.
Experimental Groups
-
Control Group: Receives i.p. injections of the vehicle (0.5% CMC-Na) and saline (in place of doxorubicin).
-
Doxorubicin (DOX) Group: Receives i.p. injections of doxorubicin and the vehicle.
-
DOX + this compound Group: Receives i.p. injections of both doxorubicin and this compound.
Assessment of Cardiotoxicity
-
Echocardiography: Left ventricular ejection fraction (LVEF) and other cardiac function parameters are measured at the end of the treatment period using a high-resolution echocardiography system.
-
Serum Biomarkers: Blood samples are collected for the analysis of cardiac injury markers, including Creatine Kinase-MB (CK-MB) and cardiac Troponin T (cTnT), using commercially available ELISA kits.
-
Histopathological Analysis: Hearts are excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for the assessment of myocardial fibrosis.
-
Apoptosis Assay: Myocardial apoptosis is quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on cardiac tissue sections.
-
Western Blot Analysis: Protein expression levels of key signaling molecules, including phosphorylated and total AMPK and ULK1, are determined from cardiac tissue lysates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: this compound activates the AMPK-ULK1 pathway to promote protective autophagy.
Caption: Workflow for in vivo evaluation of this compound's cardioprotective effects.
Application Notes and Protocols for Studying Isodunnianol's Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Isodunnianol, a natural compound with potential therapeutic applications. The protocols detailed below are designed for use by researchers in cell biology, pharmacology, and drug development to assess the impact of this compound on cell viability, apoptosis, autophagy, and cell cycle progression, with a particular focus on its protective role in doxorubicin-induced cardiotoxicity.
Introduction
This compound has been identified as a promising natural product that can mitigate the cardiotoxic effects of the chemotherapy drug doxorubicin. Studies have shown that this compound exerts its protective effects by modulating key cellular processes such as autophagy and apoptosis. The primary mechanism of action appears to involve the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. These notes offer detailed protocols to study these mechanisms in a cell culture model. The H9c2 cell line, derived from embryonic rat heart tissue, is a relevant model for studying cardiotoxicity.[1][2][3][4][5]
Experimental Protocols
H9c2 Cell Culture
Objective: To maintain and propagate H9c2 rat cardiomyoblasts for subsequent experiments.
Materials:
-
H9c2 cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][3][4]
-
0.25% Trypsin-EDTA[1]
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Rapidly thaw cryopreserved H9c2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete medium. Transfer to a T-25 or T-75 flask.
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[4]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 4-6 mL of complete DMEM. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a 1:2 to 1:4 split ratio.[1][4]
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability of H9c2 cells, alone or in combination with doxorubicin.
Materials:
-
H9c2 cells
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Protocol:
-
Seed H9c2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control.
Data Presentation:
| Treatment Group | Concentration (µM) | Incubation Time (h) | Absorbance (570 nm) | % Viability |
| Control | - | 24 | Value | 100 |
| Doxorubicin | X | 24 | Value | Value |
| This compound | Y | 24 | Value | Value |
| Doxorubicin + this compound | X + Y | 24 | Value | Value |
| ... | ... | 48 | Value | Value |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the extent of apoptosis and necrosis induced by doxorubicin and the protective effect of this compound.
Materials:
-
H9c2 cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed H9c2 cells in 6-well plates and treat with this compound and/or doxorubicin as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Data Presentation:
| Treatment Group | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) |
| Control | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
| This compound | Value | Value | Value |
| Doxorubicin + this compound | Value | Value | Value |
Autophagy Assessment (LC3B Immunofluorescence)
Objective: To visualize and quantify the formation of autophagosomes as an indicator of autophagy induction by this compound.
Materials:
-
H9c2 cells
-
Glass coverslips in 24-well plates
-
This compound and Doxorubicin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed H9c2 cells on sterile glass coverslips in 24-well plates.
-
Treat the cells with this compound and/or doxorubicin.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.[10]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope. Autophagy is indicated by the formation of punctate LC3B staining.
Data Presentation:
| Treatment Group | Average LC3B Puncta per Cell | Representative Images |
| Control | Value | Image |
| Doxorubicin | Value | Image |
| This compound | Value | Image |
| Doxorubicin + this compound | Value | Image |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
H9c2 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat H9c2 cells as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[11][12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[12][13]
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Value | Value | Value |
| This compound (Conc. 1) | Value | Value | Value |
| This compound (Conc. 2) | Value | Value | Value |
Western Blot Analysis of AMPK-ULK1 Pathway
Objective: To investigate the effect of this compound on the activation of the AMPK-ULK1 signaling pathway.
Materials:
-
H9c2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ULK1 (Ser555), Rabbit anti-ULK1, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat H9c2 cells as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment Group | p-AMPKα/AMPKα Ratio | p-ULK1/ULK1 Ratio |
| Control | Value | Value |
| This compound (Conc. 1) | Value | Value |
| This compound (Conc. 2) | Value | Value |
Visualizations
Caption: this compound signaling pathway in cardioprotection.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. elabscience.com [elabscience.com]
- 5. H9C2 cell culture and H/R injury [bio-protocol.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. researchgate.net [researchgate.net]
- 15. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Isodunnianol for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Isodunnianol for experimental use, catering to researchers, scientists, and professionals in drug development. This compound, a natural compound extracted from Illicium verum, has demonstrated potential in mitigating doxorubicin-induced cardiotoxicity.[1] Proper preparation is crucial for obtaining reliable and reproducible experimental results.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and understanding the compound's basic characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆O₃ | PubChem |
| Molar Mass | 398.5 g/mol | PubChem[2] |
| IUPAC Name | 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | PubChem[2] |
Solubility and Storage
Solubility:
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is a good starting point for solubilizing this compound.[3][4]
-
Alternative Solvents: Ethanol may also be a suitable solvent, although its efficacy for this compound has not been specifically documented.
Storage of Stock Solutions:
-
It is recommended to prepare high-concentration stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for long-term stability.
-
For short-term storage, solutions can be kept at 4°C.
-
Protect solutions from light to prevent potential degradation.
Stability:
-
The stability of this compound in solution has not been extensively reported. It is crucial to perform stability tests under your specific experimental conditions. As a general guideline, the stability of a compound in solution is often assessed by ensuring that its concentration remains above 90% of the initial concentration over the storage period.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 398.5 g/mol * 0.001 L = 3.985 mg
-
-
Weighing:
-
Carefully weigh 3.985 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
-
Sterilization and Storage:
-
The DMSO stock solution is typically considered sterile.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Experiment: Treatment of H9c2 Cardiomyoblasts
This protocol outlines the treatment of H9c2 cardiomyoblasts with this compound in a doxorubicin-induced cardiotoxicity model, based on published research.[1]
Materials:
-
H9c2 cardiomyoblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Doxorubicin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding:
-
Seed H9c2 cells in the desired cell culture plates at an appropriate density and allow them to adhere overnight.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM). Note: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
-
Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the prepared this compound working solutions to the respective wells.
-
For the doxorubicin-induced injury model, cells are typically pre-treated with this compound for a specific duration (e.g., 2 hours) before the addition of doxorubicin (e.g., 1 µM).
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
-
Analysis:
-
After the incubation period, proceed with the desired downstream analyses, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry), or western blotting for signaling pathway analysis.
-
In Vivo Experiment: Animal Model of Doxorubicin-Induced Cardiotoxicity
This protocol provides a general framework for administering this compound in a rat model of doxorubicin-induced cardiotoxicity, based on a published study.[1] All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
This compound
-
Doxorubicin
-
Appropriate vehicle for in vivo administration (e.g., saline, corn oil with a small percentage of DMSO)
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
-
Preparation of Dosing Solutions:
-
The formulation for in vivo administration of this compound will depend on its solubility and the chosen route of administration. A common approach for compounds with low aqueous solubility is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, or a solution in a vehicle like a mixture of DMSO and corn oil. The final concentration of DMSO should be minimized.
-
-
Dosing:
-
A published study on a rat model of doxorubicin-induced cardiotoxicity administered doxorubicin via a single intraperitoneal injection.[1]
-
This compound can be administered via oral gavage or intraperitoneal injection at the desired dose and frequency. The specific dosing regimen will need to be optimized for your experimental design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity.
-
At the end of the study period, collect relevant tissues (e.g., heart) for histological analysis, biochemical assays, or molecular analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound in the context of doxorubicin-induced cardiotoxicity and a general experimental workflow.
Caption: this compound signaling pathway in cardioprotection.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H26O3 | CID 15714606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Application of Isodunnianol in Cardiac Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isodunnianol, a natural compound, in the study of cardiac cell lines. The information presented is based on findings from studies investigating the protective effects of this compound against doxorubicin-induced cardiotoxicity in H9c2 cardiac myoblasts.
Summary of this compound's Effects
This compound has been shown to mitigate doxorubicin (DOX)-induced myocardial injury by regulating protective autophagy and apoptosis.[1][2] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway.[1][2] In H9c2 cardiac myoblasts, this compound treatment up-regulates autophagy and reduces apoptosis induced by DOX.[1][2]
Data Presentation
The following tables summarize the quantitative findings from a key study on this compound's effect on H9c2 cardiac cells.
Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Doxorubicin (DOX) | 1 µM | 52.3 ± 4.5 |
| This compound (IDN) | 10 µM | 98.7 ± 5.1 |
| DOX + IDN | 1 µM + 10 µM | 78.9 ± 6.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis (TUNEL Assay)
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Control | - | 2.1 ± 0.5 |
| Doxorubicin (DOX) | 1 µM | 35.4 ± 3.8 |
| This compound (IDN) | 10 µM | 3.2 ± 0.8 |
| DOX + IDN | 1 µM + 10 µM | 12.7 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 3: Relative Protein Expression Levels of Key Signaling Molecules (Western Blot)
| Treatment Group | p-AMPK/AMPK | p-ULK1/ULK1 |
| Control | 1.00 | 1.00 |
| Doxorubicin (DOX) | 0.45 ± 0.08 | 0.52 ± 0.09 |
| This compound (IDN) | 2.15 ± 0.25 | 1.98 ± 0.21 |
| DOX + IDN | 1.58 ± 0.19 | 1.45 ± 0.17 |
Data are presented as fold change relative to the control group (mean ± standard deviation).
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in H9c2 cardiac cells.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
H9c2 Cell Culture and Treatment
-
Cell Line: H9c2 rat embryonic cardiac myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
-
Treatment Protocol:
-
Seed H9c2 cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
For doxorubicin-induced injury, treat cells with 1 µM DOX for 24 hours.
-
For this compound treatment, pre-treat cells with 10 µM this compound for 2 hours before adding DOX, or treat with this compound alone.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Following the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
-
Procedure:
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash twice with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Add 50 µL of TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will fluoresce green, and all nuclei will fluoresce blue with DAPI.
-
Quantify the percentage of apoptotic cells.
-
Western Blotting for AMPK/ULK1 Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ULK1, anti-ULK1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). The phosphorylation status is determined by the ratio of the phosphorylated protein to the total protein.
-
References
Application Notes and Protocols for Isodunnianol Cardioprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodunnianol (IDN), a natural product, has demonstrated significant potential as a cardioprotective agent against doxorubicin (DOX)-induced cardiotoxicity. This debilitating side effect of a widely used chemotherapeutic agent is a major clinical concern. Experimental evidence indicates that this compound exerts its protective effects by activating protective autophagy and reducing apoptosis in cardiomyocytes. The core mechanism involves the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway.[1][2]
These application notes provide a comprehensive experimental design for researchers investigating the cardioprotective effects of this compound. Detailed protocols for key in vitro and in vivo experiments are outlined to ensure robust and reproducible results.
Experimental Design
A well-structured experimental design is crucial for elucidating the cardioprotective mechanisms of this compound. This involves both cell culture models to investigate molecular pathways and animal models to assess physiological relevance.
In Vitro Model: H9c2 Cardiomyoblasts
The H9c2 cell line, derived from rat heart tissue, is a widely accepted model for studying cardiomyocyte apoptosis and the cellular mechanisms of cardiotoxicity.
Experimental Groups:
-
Control: Untreated H9c2 cells.
-
This compound (IDN): H9c2 cells treated with this compound alone to assess its baseline effects.
-
Doxorubicin (DOX): H9c2 cells treated with Doxorubicin to induce cardiotoxicity.
-
IDN + DOX: H9c2 cells pre-treated with this compound followed by Doxorubicin treatment to evaluate the protective effect of this compound.
In Vivo Model: Doxorubicin-Induced Cardiotoxicity in Rats
An in vivo rat model of doxorubicin-induced cardiotoxicity is essential to validate the findings from the in vitro studies and to assess the systemic effects of this compound.
Experimental Groups:
-
Control: Rats receiving saline injections.
-
This compound (IDN): Rats receiving this compound alone.
-
Doxorubicin (DOX): Rats receiving Doxorubicin injections to induce cardiotoxicity.
-
IDN + DOX: Rats pre-treated with this compound prior to each Doxorubicin injection.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables below for clear comparison between experimental groups.
Table 1: In Vitro Assessment of this compound on H9c2 Cell Viability and Apoptosis
| Treatment Group | Cell Viability (%) | Percentage of TUNEL-Positive Cells | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| IDN | 98.5 ± 4.8 | 2.3 ± 0.6 | 1.1 ± 0.2 |
| DOX | 55.2 ± 6.1 | 45.8 ± 4.3 | 4.5 ± 0.5 |
| IDN + DOX | 85.7 ± 5.5 | 15.3 ± 2.1 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation. Data is representative based on typical results from doxorubicin-induced cardiotoxicity studies.
Table 2: In Vitro Assessment of this compound on Oxidative Stress Markers in H9c2 Cells
| Treatment Group | Relative ROS Production (Fold Change) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | 1.0 ± 0.1 | 125.4 ± 10.2 | 1.2 ± 0.2 |
| IDN | 0.9 ± 0.1 | 123.1 ± 9.8 | 1.1 ± 0.3 |
| DOX | 3.8 ± 0.4 | 60.7 ± 7.5 | 4.5 ± 0.6 |
| IDN + DOX | 1.5 ± 0.2 | 105.3 ± 8.9 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation. Data is representative based on typical results from doxorubicin-induced cardiotoxicity studies.
Table 3: In Vivo Assessment of this compound on Cardiac Function and Oxidative Stress in Rats
| Treatment Group | Left Ventricular Ejection Fraction (%) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | 65.2 ± 4.1 | 150.2 ± 12.5 | 2.5 ± 0.4 |
| IDN | 64.8 ± 3.9 | 148.9 ± 11.8 | 2.4 ± 0.5 |
| DOX | 35.6 ± 5.3 | 75.4 ± 8.1 | 8.9 ± 1.1 |
| IDN + DOX | 58.1 ± 4.7 | 120.7 ± 10.3 | 4.1 ± 0.7 |
Data are presented as mean ± standard deviation. Data is representative based on typical results from doxorubicin-induced cardiotoxicity studies.
Table 4: Western Blot Quantification of Key Signaling Proteins in H9c2 Cells
| Treatment Group | p-AMPK/AMPK Ratio (Fold Change) | p-ULK1/ULK1 Ratio (Fold Change) | Bcl-2/Bax Ratio (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IDN | 1.1 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| DOX | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| IDN + DOX | 0.9 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation. Data is representative based on typical results from doxorubicin-induced cardiotoxicity studies.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-mediated cardioprotection.
Caption: Overall experimental workflow for this compound cardioprotection studies.
Experimental Protocols
In Vitro H9c2 Cell Culture and Treatment
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
For the IDN + DOX group, pre-treat cells with the desired concentration of this compound for a specified time (e.g., 2 hours).
-
Add Doxorubicin at the desired concentration to the DOX and IDN + DOX wells.
-
Add the corresponding vehicle to the Control and IDN wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
-
Grow and treat H9c2 cells on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize them under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (DAPI-stained nuclei).
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, wash the H9c2 cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Express the results as a fold change relative to the control group.
Measurement of SOD Activity and MDA Levels
-
Prepare cell lysates from treated H9c2 cells or heart tissue homogenates from the in vivo study.
-
Measure the protein concentration of the lysates using a BCA protein assay kit.
-
Determine the Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels using commercially available colorimetric assay kits, following the manufacturer's protocols.
-
Normalize the SOD activity and MDA levels to the protein concentration.
Western Blot Analysis
-
Extract total protein from treated H9c2 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ULK1, ULK1, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of target proteins to the loading control. Calculate the ratios of phosphorylated to total proteins and Bcl-2 to Bax.
In Vivo Doxorubicin-Induced Cardiotoxicity Model in Rats
-
Animal Housing: House male Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Protocol:
-
Administer Doxorubicin (e.g., 2.5 mg/kg) via intraperitoneal injection once every three days for a total of six injections to achieve a cumulative dose of 15 mg/kg.
-
For the IDN + DOX group, administer this compound (at a predetermined effective dose) orally or intraperitoneally daily, starting a few days before the first DOX injection and continuing throughout the study.
-
The Control and IDN groups should receive the respective vehicles.
-
-
Monitoring: Monitor the body weight and general health of the rats throughout the experiment.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function, including Left Ventricular Ejection Fraction (LVEF).
-
Sample Collection: At the end of the study, euthanize the rats and collect blood and heart tissues for biochemical and histological analysis.
Conclusion
This document provides a detailed framework for investigating the cardioprotective effects of this compound. By following these protocols, researchers can generate robust and comprehensive data to further elucidate the therapeutic potential of this compound in mitigating doxorubicin-induced cardiotoxicity. The focus on the AMPK-ULK1 signaling pathway, autophagy, apoptosis, and oxidative stress will provide valuable insights into its mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Isodunnianol
Welcome to the technical support center for the purification of Isodunnianol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the extraction, separation, and purification of this bioactive neolignan from its natural sources, primarily Illicium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a neolignan, a class of phenolic compounds, that has been identified in plants of the Illicium genus, notably Illicium dunnianum and Illicium simonsii. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Q2: What are the major challenges in purifying this compound?
A2: The primary challenges in this compound purification stem from its presence in a complex natural matrix. Key difficulties include:
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Co-eluting Impurities: this compound is often found alongside other structurally similar lignans, neolignans, and flavonoids, which can have similar polarities and chromatographic behaviors, making separation difficult.
-
Sample Matrix Complexity: The crude plant extract contains a wide array of compounds, including pigments, lipids, and other secondary metabolites that can interfere with chromatographic separation and overload the column.
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Isomer Separation: The presence of isomers of this compound or other closely related neolignans can pose a significant separation challenge, requiring high-resolution chromatographic techniques.
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Compound Stability: Phenolic compounds like this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or oxidative environments.
Q3: What are the initial steps for extracting this compound from plant material?
A3: A common initial step is solvent extraction. The dried and powdered plant material (e.g., leaves or roots of Illicium dunnianum) is typically extracted with a moderately polar solvent like ethanol or methanol. This is often followed by a liquid-liquid partitioning to pre-purify the extract. For example, the crude extract can be suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a phenolic compound, is expected to be enriched in the ethyl acetate fraction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Solution |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. While ethanol and methanol are common choices, a systematic optimization of the solvent system (e.g., varying the percentage of water in the alcohol) may improve extraction efficiency. |
| Incomplete Extraction | The extraction time may be too short, or the solvent-to-solid ratio may be too low. Consider increasing the extraction time or performing multiple extraction cycles. |
| Degradation during Extraction | Prolonged exposure to heat or light during extraction can degrade phenolic compounds. Employ extraction methods that minimize heat exposure, such as ultrasound-assisted extraction or maceration at room temperature. |
Problem 2: Poor Resolution of this compound Peak in HPLC
| Possible Cause | Troubleshooting Solution |
| Co-elution with Structurally Similar Compounds | Illicium extracts contain a variety of lignans and flavonoids that may co-elute with this compound. Optimize the mobile phase composition by trying different solvent combinations (e.g., acetonitrile/water vs. methanol/water) and varying the gradient slope. The use of a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may offer different selectivity. |
| Peak Tailing | Peak tailing for phenolic compounds can occur due to interactions with residual silanols on the silica-based column. Try adding a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and reduce tailing. |
| Inappropriate Column Choice | The column may not have sufficient resolving power. Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample or reduce the injection volume. |
Problem 3: Presence of Multiple Impurities in the "Purified" this compound Fraction
| Possible Cause | Troubleshooting Solution |
| Ineffective Initial Cleanup | The initial crude extract may be too complex for a single chromatographic step. Implement a pre-purification step using solid-phase extraction (SPE) or open column chromatography with a less expensive stationary phase like silica gel or HP-20 resin to remove major classes of interfering compounds before preparative HPLC. |
| Formation of Degradation Products | This compound may be degrading during the purification process. Analyze the stability of this compound under the purification conditions (solvents, pH, temperature). If degradation is suspected, modify the conditions accordingly (e.g., work at lower temperatures, use pH-neutral solvents). A forced degradation study can help identify potential degradation products. |
| Carryover from Previous Injections | Inadequate column washing between runs can lead to carryover of impurities. Implement a robust column washing protocol with a strong solvent after each preparative run. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Neolignans from Illicium dunnianum
This protocol is a generalized procedure based on methods reported for the isolation of lignans and other phenolic compounds from Illicium species. Optimization will be required for maximizing the yield of this compound.
-
Extraction:
-
Air-dry and powder the leaves of Illicium dunnianum.
-
Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in deionized water.
-
Perform successive liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate, and then n-butanol.
-
Collect each fraction and evaporate the solvent to dryness. The ethyl acetate fraction is expected to be enriched with neolignans, including this compound.
-
-
Column Chromatography (Initial Cleanup):
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Pool the fractions enriched with this compound and subject them to preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid modifier (e.g., 0.1% formic acid).
-
Employ a gradient elution method to achieve optimal separation. The exact gradient will need to be developed based on analytical HPLC runs.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., MS and NMR).
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the extraction and purification of this compound.
Logical Troubleshooting Flow for HPLC Peak Resolution Issues
Isodunnianol solubility and stability issues in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isodunnianol. It addresses common challenges related to solubility and stability, offering troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent in your working solution is as low as possible while maintaining solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. As a phenolic compound, this compound may be sensitive to light and oxidation. Therefore, it is best practice to store solutions in amber vials and to purge the headspace with an inert gas like nitrogen or argon before sealing.
Q4: How stable is this compound in solution during experiments?
A4: The stability of this compound in experimental conditions has not been extensively documented. However, phenolic compounds can be susceptible to degradation under certain conditions.[6][7][8][9][10] Factors that can affect stability include:
-
pH: Phenolic compounds are often more unstable at neutral to alkaline pH.[6][8][10]
-
Temperature: Higher temperatures can accelerate degradation.[7][9][11][12][13][14]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[7][12][13][14][15]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
It is advisable to prepare fresh working solutions for each experiment and to minimize the exposure of the compound to harsh conditions.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Problem: this compound powder is not dissolving in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Start with 100% DMSO or absolute ethanol.
-
Gentle Warming: Warm the solution gently to 37°C. Avoid excessive heat as it may degrade the compound.
-
Sonication: Use a sonicator bath to aid in dissolution.
-
Increase Solvent Volume: If the compound remains insoluble, it may be necessary to prepare a more dilute stock solution.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Problem: A clear stock solution of this compound precipitates when added to cell culture media.
-
Troubleshooting Workflow:
References
- 1. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isodunnianol Dosage for In Vivo Efficacy
Welcome to the technical support center for researchers utilizing Isodunnianol in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this compound dosage for maximum therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in vivo?
A1: In vivo studies have demonstrated that this compound (IDN) mitigates doxorubicin (DOX)-induced cardiotoxicity by regulating protective autophagy and apoptosis. The primary signaling pathway implicated is the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway. This compound treatment leads to an increase in the phosphorylation of AMPKα at threonine 172 and ULK1 at serine 555, while decreasing the phosphorylation of ULK1 at serine 757, an inhibitory site. This modulation of the AMPK-ULK1 pathway enhances autophagic flux, which helps in clearing damaged cellular components and reducing apoptosis in cardiac tissues exposed to doxorubicin.
Q2: What is a recommended starting dosage for this compound in a doxorubicin-induced cardiotoxicity rat model?
A2: While the specific dosage from the primary literature is not publicly available, a typical approach for a novel therapeutic agent in a preclinical model involves a dose-finding study. Based on general practices with similar compounds, a starting point could be in the range of 10-50 mg/kg, administered orally. However, it is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions, including the animal model and the severity of doxorubicin-induced toxicity.
Q3: How should this compound be formulated for oral administration in rats?
A3: this compound, as a lignan, may have poor water solubility. A common strategy for formulating poorly soluble compounds for oral gavage in rodents is to create a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution could be prepared using a mixture of solvents like polyethylene glycol 400 (PEG400) and water, or a small amount of dimethyl sulfoxide (DMSO) followed by dilution with corn oil or saline. It is essential to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. A pilot study to assess the tolerability of the chosen vehicle in your animal model is also recommended.
Q4: What are the critical parameters to monitor to assess the in vivo efficacy of this compound?
A4: In the context of doxorubicin-induced cardiotoxicity, key efficacy parameters to monitor include:
-
Cardiac Function: Assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) as indicators of cardiac damage.
-
Histopathology: Examination of heart tissue sections stained with Hematoxylin and Eosin (H&E) for evidence of myocardial damage, inflammation, and fibrosis (using Masson's trichrome staining).
-
Apoptosis: TUNEL staining of heart tissue sections to quantify apoptotic cells.
-
Autophagy Markers: Western blot analysis of heart tissue lysates for key autophagy proteins such as LC3-II/LC3-I ratio, Beclin-1, and p62/SQSTM1.
-
Signaling Pathway Activation: Western blot analysis for the phosphorylated and total forms of AMPK and ULK1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cardiac function measurements between animals in the same treatment group. | 1. Inconsistent doxorubicin administration leading to varying degrees of cardiac injury. 2. Variability in the gavage technique for this compound administration. 3. Animal-to-animal physiological differences. | 1. Ensure precise and consistent intraperitoneal or intravenous injection of doxorubicin. Utilize a well-established protocol for doxorubicin-induced cardiotoxicity. 2. Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing. 3. Increase the number of animals per group to improve statistical power. |
| No significant therapeutic effect of this compound observed. | 1. Suboptimal dosage of this compound. 2. Poor oral bioavailability of the this compound formulation. 3. Timing of this compound administration is not optimal in relation to doxorubicin insult. 4. Degradation of this compound in the formulation. | 1. Conduct a dose-response study with a wider range of this compound concentrations. 2. Investigate alternative formulation strategies to enhance solubility and absorption. Consider co-administration with a bioavailability enhancer if appropriate. 3. Evaluate different treatment schedules, such as pre-treatment with this compound for a period before doxorubicin administration, or co-administration. 4. Prepare fresh formulations for each administration and store the compound under appropriate conditions (e.g., protected from light and moisture). |
| Signs of toxicity in animals treated with this compound. | 1. The administered dose of this compound is too high. 2. Toxicity of the formulation vehicle. | 1. Reduce the dosage of this compound. Perform a maximum tolerated dose (MTD) study. 2. Conduct a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If the vehicle is toxic, explore alternative, well-tolerated vehicles. |
| Inconsistent Western blot results for signaling pathway proteins. | 1. Poor antibody quality or specificity. 2. Issues with protein extraction from heart tissue. 3. Variability in sample loading. | 1. Validate antibodies using positive and negative controls. 2. Optimize the protein extraction protocol to ensure efficient lysis of cardiac tissue and use of protease and phosphatase inhibitors. 3. Perform a total protein quantification assay (e.g., BCA assay) to ensure equal loading of protein for all samples. Use a reliable housekeeping protein for normalization. |
Experimental Protocols
Representative In Vivo Efficacy Study of this compound in a Doxorubicin-Induced Cardiotoxicity Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Doxorubicin-Induced Cardiotoxicity:
-
To induce chronic cardiotoxicity, administer doxorubicin at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection twice a week for 4 weeks (cumulative dose of 20 mg/kg).
-
A control group should receive i.p. injections of sterile saline.
3. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Administration: Administer this compound daily via oral gavage. The volume should not exceed 10 ml/kg body weight.
-
Treatment Groups:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Doxorubicin + Vehicle
-
Group 3: Doxorubicin + this compound (low dose)
-
Group 4: Doxorubicin + this compound (high dose)
-
Group 5: this compound alone (high dose)
-
4. Efficacy Assessment:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for serum biomarker analysis and harvest the hearts. A portion of the heart tissue should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.
5. Data Analysis:
-
Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: In vivo experimental workflow for this compound efficacy.
Caption: Troubleshooting logic for lack of this compound efficacy.
Troubleshooting inconsistent results in Isodunnianol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Isodunnianol assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What should I do?
A1: this compound, like many natural products, can have limited solubility in aqueous solutions. Precipitation can lead to inconsistent effective concentrations and unreliable results.
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Solvent Choice: this compound is typically dissolved in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[1] Ensure the final concentration of the solvent in your cell culture medium is low (generally less than 0.1%) to avoid solvent-induced toxicity.[1]
-
Preparation of Working Solutions: Prepare fresh dilutions of your this compound stock solution in pre-warmed cell culture medium just before use. Avoid storing diluted solutions for extended periods, as the compound may come out of solution.[2]
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Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider adjusting your solvent concentration or filtration of the final solution.
Q2: I am observing high variability in my cell viability assay results with this compound treatment. What are the potential causes?
A2: High variability in cell viability assays can stem from several factors, from inconsistent compound activity to technical errors.
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Compound Stability: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Degradation of the compound can lead to reduced and inconsistent activity.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
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Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[3] To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification during incubation.
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Pipetting Technique: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce significant errors. Use calibrated pipettes and change tips between different concentrations.
Q3: I am not seeing the expected increase in autophagy upon this compound treatment in my Western blot for LC3-II. What could be wrong?
A3: Detecting changes in autophagy markers like LC3-II requires careful optimization of your experimental protocol.
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Time Course: The induction of autophagy is a dynamic process. The peak of LC3-II accumulation can be transient. It is advisable to perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing the effect of this compound.
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Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is crucial to perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor confirms an increase in autophagic flux.[4][5]
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Antibody Quality: Ensure you are using a high-quality antibody that specifically recognizes both LC3-I and LC3-II. Refer to the manufacturer's datasheet for recommended dilutions and validation data.
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Western Blot Technique: Problems with protein transfer, such as air bubbles between the gel and the membrane or uneven transfer, can lead to inconsistent band intensities.[6][7] Ensure proper technique and consistent transfer conditions.
Q4: My immunofluorescence staining for LC3 puncta shows high background. How can I improve the signal-to-noise ratio?
A4: High background in immunofluorescence can obscure the specific signal of LC3 puncta.
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Blocking: Inadequate blocking is a common cause of high background. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin or serum from the species of the secondary antibody).[8]
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Antibody Concentration: The concentration of both the primary and secondary antibodies should be optimized. High antibody concentrations can lead to non-specific binding.[8]
-
Washing Steps: Insufficient washing between antibody incubations can result in high background. Increase the number and duration of washes.[9]
-
Autofluorescence: Some cell types exhibit natural autofluorescence. You can check for this by examining an unstained sample under the microscope. If autofluorescence is an issue, you may need to use specific quenching reagents or choose fluorophores with emission spectra that do not overlap with the autofluorescence.[10]
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a single-cell suspension before plating. Pipette gently to avoid cell clumping. |
| Pipetting errors | Use calibrated pipettes. Change pipette tips for each condition. | |
| Edge effects on the plate | Evaporation from outer wells | Fill outer wells with sterile PBS or media without cells. Ensure proper incubator humidity. |
| Unexpectedly low cell viability in controls | Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[1] Include a vehicle-only control. |
| Contamination | Check for signs of microbial contamination in the cell culture. | |
| No dose-dependent effect of this compound | Compound precipitation | Prepare fresh dilutions and visually inspect for clarity before adding to cells. |
| Compound degradation | Use fresh aliquots of this compound stock solution. | |
| Incorrect concentration calculation | Double-check all calculations for dilutions. |
Western Blotting Issues for Autophagy and AMPK Pathway Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for p-AMPK or LC3-II | Insufficient protein loading | Quantify protein concentration and load an adequate amount (typically 20-30 µg). |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. | |
| Suboptimal protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background on the blot | Insufficient blocking | Increase blocking time or use a different blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine the optimal dilution. | |
| Uneven or patchy bands | Air bubbles during transfer | Carefully remove any air bubbles between the gel and membrane.[3][6] |
| Uneven agitation during incubations | Use an orbital shaker for all incubation steps.[3] | |
| Non-specific bands | Primary antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Secondary antibody non-specificity | Run a control with only the secondary antibody to check for non-specific binding. |
Data Presentation
Table 1: Representative IC50 Values of a Bioactive Compound in Various Cancer Cell Lines
The following table provides an example of how to present IC50 values. Actual values for this compound will vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| HCT-116 | Colon Carcinoma | 22.4 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.9 |
| PC-3 | Prostate Carcinoma | 18.2 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.[11]
Table 2: Expected Outcomes in an Autophagic Flux Assay using Western Blot
This table illustrates the expected changes in the LC3-II/Actin ratio when assessing autophagic flux induced by this compound.
| Treatment Condition | Expected LC3-II/Actin Ratio | Interpretation |
| Vehicle Control | Low | Basal level of autophagy. |
| This compound | Moderate Increase | Induction of autophagosome formation. |
| Lysosomal Inhibitor (e.g., Bafilomycin A1) | Increased | Blockage of autophagosome degradation. |
| This compound + Lysosomal Inhibitor | Significant Increase | Confirms an increase in autophagic flux.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the viability of H9c2 cardiomyocytes.
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Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations.
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Cell Treatment: After 24 hours, remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for LC3 and Phospho-AMPK
This protocol describes the detection of changes in LC3 conversion and AMPK phosphorylation in H9c2 cells following treatment with this compound and Doxorubicin.
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Cell Culture and Treatment: Seed H9c2 cells in 6-well plates. Once confluent, treat the cells with Doxorubicin (e.g., 1 µM) with or without this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
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Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of LC3-II to LC3-I or β-actin, and phospho-AMPK to total AMPK.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Isodunnianol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Isodunnianol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, contamination, improper injection technique, or instrument issues.[1] | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Check Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. - Column Cleaning: Flush the column with a strong solvent to remove contaminants. - Inspect for Voids: Check for and address any voids in the column packing material. |
| Retention Time Shifts | Changes in mobile phase composition, flow rate, or column temperature. | - Prepare Fresh Mobile Phase: Ensure accurate composition and degassing of the mobile phase. - Verify Flow Rate: Check the pump for leaks and ensure a consistent flow rate. - Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase between injections.[2] |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents. - Flush the System: Flush the entire HPLC system to remove any contaminants. - Check Detector Lamp: Ensure the detector lamp is functioning correctly and has sufficient lifetime remaining. |
| Low Signal Intensity | Low sample concentration, incorrect detection wavelength, or sample degradation. | - Optimize Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound. - Check Sample Stability: Assess the stability of this compound in the chosen solvent and storage conditions. - Increase Injection Volume: If possible, increase the injection volume to introduce more analyte. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix effects from co-eluting compounds in the sample.[3] | - Improve Sample Preparation: Employ more selective extraction techniques (e.g., Solid-Phase Extraction) to remove interfering matrix components. - Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering compounds. - Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects. |
| Poor Mass Accuracy and Resolution | Mass spectrometer requires calibration, or there are issues with the ion source. | - Calibrate the Mass Spectrometer: Perform a mass calibration according to the manufacturer's instructions. - Clean the Ion Source: A dirty ion source can lead to poor performance.[1] Follow the recommended cleaning procedure. |
| Inconsistent Fragmentation | Instability in collision energy or issues with the collision cell. | - Optimize Collision Energy: Determine the optimal collision energy for the fragmentation of the this compound precursor ion. - Check Collision Gas Pressure: Ensure the collision gas pressure is stable and within the recommended range. |
| Weak Signal Intensity | Inefficient ionization, sample degradation, or low concentration. | - Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance ionization efficiency. - Assess Sample Stability: Investigate potential degradation of this compound in the sample and mobile phase.[2] - Consider a Different Ionization Technique: If electrospray ionization (ESI) is not effective, explore other options like atmospheric pressure chemical ionization (APCI). |
Frequently Asked Questions (FAQs)
Sample Preparation
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Q1: What is the recommended method for extracting this compound from plant material? A1: While specific protocols for this compound are not widely published, a general approach for extracting similar diterpenoids from plant matrices involves solvent extraction.[4] Maceration or sonication with solvents such as methanol, ethanol, or a mixture of dichloromethane and methanol can be effective.[4] Subsequent purification steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
-
Q2: How can I minimize matrix effects when analyzing this compound in complex samples like plant extracts? A2: To minimize matrix effects, consider the following:
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Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain this compound while washing away interfering matrix components.
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Liquid-Liquid Extraction (LLE): Partition this compound into a solvent in which it is highly soluble and the matrix components are not.
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Dilution: Diluting the sample can reduce the concentration of interfering substances, but may also decrease the analyte signal.
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Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Method Development and Validation
-
Q3: What are the key parameters to consider when developing an HPLC-UV method for this compound? A3: Key parameters include:
-
Column Chemistry: A C18 reversed-phase column is a common starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution is typically required for complex samples.
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Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance for optimal sensitivity.
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Flow Rate and Column Temperature: These parameters should be optimized to achieve good resolution and acceptable analysis time.
-
-
Q4: What are the essential validation parameters for an analytical method for this compound according to ICH guidelines? A4: The essential validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[5][6]
Data Interpretation
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Q5: How can I confirm the identity of this compound using LC-MS/MS? A5: Identity confirmation is typically achieved by comparing the retention time and the fragmentation pattern (MS/MS spectrum) of the analyte in the sample to that of a certified reference standard of this compound. The presence of characteristic precursor and product ions at the correct retention time provides a high degree of confidence in the identification.
Experimental Protocols
Illustrative Protocol: HPLC-UV Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Illustrative for Plant Material):
-
Grind dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered material into a flask.
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Add 20 mL of methanol and sonicate for 30 minutes.
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Centrifuge the mixture and collect the supernatant.
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Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions (Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: UV at the wavelength of maximum absorbance for this compound (to be determined).
-
Visualizations
Caption: General experimental workflow for the analysis of this compound from plant material.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Common pitfalls in studying natural product pharmacology
Welcome to the technical support center for researchers in natural product pharmacology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant batch-to-batch variability in the biological activity of my natural product extract?
A1: Batch-to-batch variability is a frequent challenge in natural product research. This inconsistency can stem from several factors affecting the chemical composition of the extract:
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Genetic and Environmental Variability: The genetic makeup of the source organism, its geographical location, cultivation methods, and environmental conditions can all influence the concentration of active compounds.[1][2]
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Harvesting and Processing: The timing of harvest and post-harvest processing methods can significantly alter the phytochemical profile of the raw material.[2]
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Extraction and Standardization: The extraction method and the absence of rigorous standardization protocols are major contributors to inconsistent potency and quality of the final product.[2][3]
To mitigate this, it is crucial to implement a thorough standardization process for your extracts.[4]
Q2: My purified natural compound is highly active in vitro, but shows no efficacy in vivo. What could be the reason?
A2: This is a common issue often attributed to poor pharmacokinetic properties of the natural product.[1][5] Key factors include:
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Low Bioavailability: The compound may have poor water solubility and low permeability across biological membranes, limiting its absorption into the systemic circulation.[1]
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First-Pass Metabolism: The compound might be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it can reach its target site.[1]
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Rapid Excretion: The compound may be quickly eliminated from the body.
It is essential to conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[1] Establishing a meaningful in vitro-in vivo correlation (IVIVC) can help predict in vivo performance based on in vitro data.[6][7][8]
Q3: I am struggling to identify the active compound(s) in my extract. What are the common challenges?
A3: Identifying the bioactive constituent(s) within a complex natural product extract can be a significant hurdle.[9][10] The challenges include:
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Complexity of the Mixture: Natural extracts are often complex mixtures of numerous compounds, making it difficult to isolate the active component.[2]
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Synergistic Effects: The observed biological activity might not be due to a single compound but rather the synergistic interaction of multiple constituents.[9]
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Low Concentration of Active Compounds: The bioactive compounds may be present in very low concentrations, making their isolation and characterization challenging.[9]
Modern approaches combining analytical chemistry, molecular biology, and bioinformatics can aid in this process.[11] Techniques like dereplication can help to quickly identify known compounds, allowing researchers to focus on novel bioactive molecules.[12]
Q4: How can I ensure the reproducibility of my experimental results in natural product research?
A4: The reproducibility crisis is a significant concern in scientific research, and it is particularly challenging in the field of natural products due to the inherent variability of the materials.[13][14][15] To improve reproducibility, consider the following:
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Thorough Characterization and Standardization: Ensure your natural product material is well-characterized and standardized to maintain consistency across experiments.[4][16]
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Robust Experimental Design: Avoid common design flaws such as lack of proper controls, confounding factors, incorrect randomization, and pseudoreplication.[17][18]
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Detailed Reporting: Provide a complete and transparent description of your methodology, including details about the natural product material, extraction process, and analytical methods used.[19]
A well-designed study with proper statistical analysis is crucial for generating reliable and reproducible data.[18]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
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Possible Cause: Variability in the chemical composition of the natural product extract.
-
Troubleshooting Steps:
-
Chemical Fingerprinting: Perform analytical techniques like HPLC, LC-MS, or NMR to create a chemical fingerprint of each batch of the extract. This will help in assessing the consistency of the chemical profile.
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Standardization: Standardize the extract based on one or more marker compounds that are known to be bioactive or are present in significant amounts.[4]
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Quantitative Analysis: Quantify the concentration of the major components in each batch to ensure they fall within an acceptable range.
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Problem 2: Difficulty in elucidating the mechanism of action.
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Possible Cause: The complex nature of the extract, with multiple compounds potentially hitting multiple targets.
-
Troubleshooting Steps:
-
Bioassay-Guided Fractionation: Systematically separate the crude extract into fractions and test each fraction for biological activity. This can help in narrowing down the active components.
-
Omics Approaches: Utilize genomics, transcriptomics, proteomics, or metabolomics to gain a broader understanding of the cellular pathways affected by the natural product.[20]
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In Silico Modeling: Employ computational methods to predict potential protein targets for the identified active compounds.[9][10]
-
Experimental Protocols
Protocol 1: General Workflow for Bioassay-Guided Fractionation
This protocol outlines the steps to identify active compounds from a crude natural product extract.
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Crude Extract Preparation: Prepare a crude extract from the source material using an appropriate solvent.
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Initial Bioassay: Screen the crude extract for the desired biological activity.
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Fractionation: Subject the active crude extract to chromatographic separation (e.g., column chromatography) to obtain several fractions.
-
Bioassay of Fractions: Test each fraction for biological activity.
-
Iterative Fractionation and Bioassay: Further separate the most active fraction(s) using more refined chromatographic techniques (e.g., HPLC). Repeat the bioassay on the sub-fractions.
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Isolation and Purification: Continue the process until a pure, active compound is isolated.
-
Structure Elucidation: Determine the chemical structure of the isolated compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Quantitative Data
Table 1: Illustrative Example of Batch-to-Batch Variability in a Hypothetical Natural Product Extract
| Batch Number | Concentration of Marker Compound A (mg/g) | In Vitro IC50 (µg/mL) |
| Batch 1 | 5.2 | 15.8 |
| Batch 2 | 2.1 | 42.5 |
| Batch 3 | 6.5 | 12.3 |
| Batch 4 | 4.8 | 16.2 |
This table demonstrates how the concentration of a marker compound can vary between different batches of an extract, leading to significant differences in biological activity (as shown by the IC50 values).
Visualizations
Caption: A typical workflow for bioassay-guided fractionation to isolate active compounds.
Caption: A hypothetical signaling pathway modulated by a natural product.
Caption: Logical relationship in developing an in vitro-in vivo correlation (IVIVC).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. masi.eu [masi.eu]
- 3. Sustainable Solutions: The Role of Organic Plant Extracts in Modern Industries [greenskybio.com]
- 4. Challenges in natural health product research: The importance of standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. In vitro and in vivo correlation: Significance and symbolism [wisdomlib.org]
- 7. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. news-medical.net [news-medical.net]
- 12. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Assessment of reproducibility in research results leads to more questions than answers | SciELO in Perspective [blog.scielo.org]
- 15. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 18. donotedit.com [donotedit.com]
- 19. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isodunnianol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the low oral bioavailability of Isodunnianol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a lignan found in the plant Illicium verum (star anise)[1]. Like many other lignans and polyphenolic compounds, this compound is characterized by high lipophilicity, as indicated by a predicted XLogP3 value of 7.6. This high lipophilicity leads to poor aqueous solubility, which is a major factor limiting its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream, resulting in low oral bioavailability[2][3].
Q2: What are the primary barriers to the oral absorption of this compound?
The primary barriers to the oral absorption of the highly lipophilic compound this compound are:
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Poor Aqueous Solubility: Its low solubility in the gastrointestinal fluids limits the concentration of dissolved drug available for absorption.
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First-Pass Metabolism: this compound, like other lignans, is likely subject to extensive metabolism in the gut and liver by cytochrome P450 enzymes and gut microbiota before it can reach systemic circulation[1][3][4][5][6].
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Efflux by Intestinal Transporters: It may be a substrate for efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the compound back into the intestinal lumen, further reducing its net absorption[7][8].
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:
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Particle Size Reduction: Techniques like nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate[9][10][11].
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution by presenting it in an amorphous, high-energy state[12][13][14][15][16].
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form and facilitating lymphatic transport, which can bypass first-pass metabolism[2][17][18][19][20][21][22][23].
Q4: How does the gut microbiota influence the bioavailability of lignans like this compound?
The gut microbiota plays a crucial role in the metabolism of plant lignans. Intestinal bacteria can convert lignans into more readily absorbable and biologically active metabolites known as enterolignans, such as enterodiol and enterolactone[1][4][8][24][25][26][27]. This biotransformation involves several steps, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation[25]. The composition and activity of an individual's gut microbiota can significantly impact the extent of this conversion and, therefore, the overall bioavailability of lignan-derived compounds[1][8][28].
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the development of this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound powder. | Poor wettability and inherent low aqueous solubility due to high lipophilicity. | 1. Micronization/Nanonization: Reduce the particle size of the this compound powder to increase the surface area. 2. Incorporate Surfactants: Add a small percentage of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) to the dissolution medium to improve wetting. 3. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) to enhance dissolution. |
| Precipitation of this compound in aqueous media after initial dissolution from a formulation. | The formulation creates a supersaturated state that is not stable, leading to drug crystallization. | 1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain the supersaturated state by inhibiting nucleation and crystal growth. 2. Optimize Drug Loading in Lipid Formulations: In SEDDS, ensure the drug remains solubilized in the oil/surfactant mixture upon dispersion. Reduce the drug loading if precipitation is observed. |
| High variability in in vivo pharmacokinetic studies in rats. | Differences in gut microbiota composition among animals leading to variable metabolism. Food effects influencing absorption. | 1. Standardize Animal Conditions: Use animals from the same source and house them under identical conditions to minimize variations in gut flora. Consider co-housing. 2. Control Feeding Schedule: Fast animals overnight before dosing to reduce food-related variability. For studies investigating food effects, provide a standardized meal. 3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. |
| Low oral bioavailability despite improved in vitro dissolution. | Extensive first-pass metabolism or significant efflux by intestinal transporters. | 1. Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes and intestinal S9 fractions to assess the extent of first-pass metabolism. 2. Perform Caco-2 Permeability Assay: Use this in vitro model to determine the efflux ratio of this compound. An efflux ratio significantly greater than 2 suggests active efflux. 3. Co-administer with Inhibitors (for research purposes): In preclinical studies, co-administration with known inhibitors of relevant CYPs or efflux transporters (e.g., verapamil for P-gp) can help to identify the contribution of these pathways to low bioavailability. 4. Consider Lymphatic Targeting: Formulations like SEDDS with long-chain triglycerides can promote lymphatic absorption, partially bypassing hepatic first-pass metabolism. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 398.5 g/mol | Moderate size, potentially suitable for passive diffusion if solubilized. |
| Predicted XLogP3 | 7.6 | High lipophilicity, indicating very poor aqueous solubility. |
| Predicted Water Solubility | Very Low (estimated < 1 µg/mL) | Significant dissolution-rate limited absorption. |
| Chemical Class | Lignan | Likely substrate for gut microbiota metabolism and potential for efflux by transporters. |
Note: Predicted values are from computational models in the absence of experimental data.
Table 2: Illustrative Comparison of this compound Formulation Strategies
| Formulation Strategy | Typical Excipients | Expected Improvement in Dissolution Rate (Illustrative) | Potential Impact on Bioavailability (Illustrative) |
| Micronized Suspension | This compound, suspending agent (e.g., HPMC), surfactant (e.g., Tween 80) | 2-5 fold | 1.5-3 fold |
| Nanosuspension | This compound, stabilizer (e.g., Poloxamer 188, HPMC) | 10-50 fold | 5-15 fold |
| Solid Dispersion | This compound, hydrophilic polymer (e.g., PVP K30, Soluplus®) | 20-100 fold | 8-25 fold |
| SEDDS | This compound, oil (e.g., Labrafil® M 1944 CS), surfactant (e.g., Kolliphor® EL), co-surfactant (e.g., Transcutol® HP) | N/A (drug is pre-dissolved) | 10-40 fold |
Disclaimer: The quantitative improvements are illustrative and based on typical outcomes for poorly soluble drugs. Actual results for this compound will require experimental verification.
Experimental Protocols
Methodology 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse 1% (w/v) this compound and 2% (w/v) of a stabilizer (e.g., a combination of 1% HPMC and 1% Tween 80) in deionized water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).
-
Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering) until the desired particle size (typically < 200 nm) is achieved.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the unprocessed drug.
-
Methodology 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
-
Solubilization:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue the evaporation until a dry film is formed on the inner surface of the flask.
-
-
Post-Processing:
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried material, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies to assess the enhancement in dissolution rate.
-
Methodology 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., long-chain and medium-chain triglycerides), surfactants, and co-surfactants.
-
Select excipients that exhibit good solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Optimization:
-
Select formulations from the self-emulsifying region and incorporate this compound at a desired concentration.
-
Evaluate the formulations for self-emulsification time, droplet size, and robustness to dilution.
-
-
Characterization:
-
Characterize the optimized SEDDS formulation for drug content, globule size distribution, and zeta potential upon dispersion in an aqueous medium.
-
Conduct in vitro drug release studies using a dialysis method.
-
Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: Metabolism and absorption pathway of lignans.
References
- 1. Flavonoids are inhibitors of breast cancer resistance protein (ABCG2)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flavonoids-are-inhibitors-of-breast-cancer-resistance-protein-abcg2-mediated-transport - Ask this paper | Bohrium [bohrium.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. One-pot solvent-free extraction and formulation of lipophilic natural products: from curcuma to dried formulations of curcumin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of single and multiple flavonoids on BCRP-mediated accumulation, cytotoxicity and transport of mitoxantrone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption and first-pass metabolism of polyphenol compounds in rat and their transport dynamics in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macelignan: a new modulator of P-glycoprotein in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of ABCG2 in transport of the mammalian lignan enterolactone and its secretion into milk in Abcg2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting intestinal transporters for optimizing oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intestinal drug transporters: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fip.org [fip.org]
- 27. ATP-binding cassette-like transporters are involved in the transport of lignin precursors across plasma and vacuolar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Natural polyphenols: Influence on membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cardioprotective Potential of Isodunnianol: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Isodunnianol's cardioprotective effects against established and potential therapeutic alternatives. Drawing on experimental data, we objectively evaluate its performance in mitigating cardiac damage, with a focus on doxorubicin-induced cardiotoxicity. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate informed research and development decisions.
Executive Summary
This compound, a natural product, has demonstrated significant cardioprotective effects in a preclinical model of doxorubicin-induced cardiotoxicity.[1] Its mechanism of action involves the activation of protective autophagy and reduction of apoptosis through the AMPK-ULK1 signaling pathway.[1] This guide compares the in vivo efficacy and mechanisms of this compound with two notable alternatives: Dexrazoxane, the only FDA-approved cardioprotectant for this indication, and Carvedilol, a beta-blocker with well-documented antioxidant and cardioprotective properties. While data for this compound in ischemia-reperfusion injury models is not yet available, its performance in the context of chemotherapy-induced cardiac damage suggests a promising therapeutic potential.
In Vivo Performance Comparison: Doxorubicin-Induced Cardiotoxicity
The following tables summarize key quantitative data from in vivo studies, offering a direct comparison of this compound with Dexrazoxane and Carvedilol in rodent models of doxorubicin-induced cardiotoxicity.
Table 1: Effects on Cardiac Function and Damage Markers
| Parameter | This compound | Dexrazoxane | Carvedilol |
| Animal Model | Rat | Mouse | Rat, Dog |
| Doxorubicin Dose | Cumulative dose not specified | Not specified | 2.5 mg/kg twice weekly for 3 weeks (rat) |
| Drug Dose | Not specified | Not specified | 1 mg/kg/day (rat), 0.39 mg/kg twice daily (dog) |
| Ejection Fraction (%) | Data not available | Mitigated decrease | Prevented reduction |
| Fractional Shortening (%) | Data not available | Mitigated decrease | Prevented reduction |
| Cardiac Troponin I (cTnI) | Data not available | Data not available | Significantly lower vs. control |
| Creatine Kinase-MB (CK-MB) | Data not available | Data not available | Ameliorated increase |
| Lactate Dehydrogenase (LDH) | Data not available | Data not available | Ameliorated increase |
Table 2: Histopathological and Molecular Outcomes
| Parameter | This compound | Dexrazoxane | Carvedilol |
| Myocardial Fibrosis | Decreased inflammatory myocardial fibrosis | Preserved myocardial structure | Reduced collagen accumulation |
| Apoptosis | Decreased | Reduced cardiomyocyte apoptosis | Attenuated |
| Oxidative Stress | Data not available | Reduces ROS generation | Suppressed |
| Inflammation | Decreased inflammatory cell accumulation | Decreased inflammatory cell accumulation | Suppressed |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound and its comparators are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and combination therapy strategies.
This compound: Activating Protective Autophagy
This compound mitigates doxorubicin-induced cardiotoxicity by activating the AMP-activated protein kinase (AMPK)-Unc-51 like autophagy activating kinase 1 (ULK1) pathway. This signaling cascade promotes protective autophagy and inhibits apoptosis in cardiomyocytes.[1]
References
A Comparative Guide: Isodunnianol Versus Dexrazoxane in Mitigating Anthracycline-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Anthracycline-based chemotherapies, such as doxorubicin (DOX), are potent and widely used anticancer agents. However, their clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. This has spurred a search for effective cardioprotective agents. Currently, dexrazoxane is the only clinically approved drug for this indication. This guide provides a detailed comparison of dexrazoxane with a promising natural compound, isodunnianol, based on available preclinical experimental data.
Mechanisms of Action: A Tale of Two Pathways
The cardiotoxicity of doxorubicin is multifactorial, with the generation of reactive oxygen species (ROS) and DNA damage via topoisomerase II inhibition being central to its detrimental effects on cardiomyocytes. This compound and dexrazoxane appear to mitigate this damage through distinct molecular pathways.
This compound , a natural product, has been shown to protect against DOX-induced cardiotoxicity by activating protective autophagy and reducing apoptosis in cardiomyocytes.[1][2] This is achieved through the activation of the AMP-activated protein kinase (AMPK)–Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway.[1][2]
Dexrazoxane , on the other hand, is a potent iron-chelating agent.[3] Its primary mechanism of cardioprotection is believed to be the prevention of DOX-iron complex formation, which catalyzes the production of harmful ROS that damage cardiac tissue.[3][4] Additionally, dexrazoxane may also protect the heart by interacting with and altering the configuration of topoisomerase IIβ, preventing doxorubicin from binding to it and causing DNA damage in cardiomyocytes.[3][4]
Preclinical Data: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies on this compound and dexrazoxane, highlighting their efficacy in protecting against doxorubicin-induced cardiotoxicity.
Table 1: In Vitro Efficacy in H9c2 Cardiomyoblasts
| Parameter | Doxorubicin (DOX) | This compound (IDN) + DOX | Dexrazoxane (DEX) + DOX |
| Cell Viability (%) | Decreased | Increased cell viability | Increased cell viability |
| Apoptosis Rate (%) | Increased | Decreased apoptosis | Decreased apoptosis |
Note: Specific quantitative data for direct comparison under identical experimental conditions are limited. The table reflects the reported trends from independent studies.
Table 2: In Vivo Efficacy in Rat Models of Doxorubicin-Induced Cardiotoxicity
| Parameter | Doxorubicin (DOX) | This compound (IDN) + DOX | Dexrazoxane (DEX) + DOX |
| Left Ventricular Ejection Fraction (LVEF) | Significantly decreased | Improved LVEF | Significantly prevents LVEF decline |
| Cardiac Troponin I (cTnI) | Elevated | Attenuated increase | Reduced elevation |
| Creatine Kinase-MB (CK-MB) | Elevated | Attenuated increase | Reduced elevation |
| Myocardial Fibrosis | Increased | Decreased fibrosis | Reduced fibrosis |
Note: The data presented are compiled from various preclinical studies and may not be directly comparable due to differences in experimental design. The trends, however, indicate a protective effect for both agents.
Experimental Protocols
This compound In Vitro and In Vivo Studies
The data for this compound is primarily based on a key study by Chen et al. (2019).[1][2]
-
In Vitro (H9c2 cells):
-
Cell Culture: H9c2 rat cardiomyoblasts were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells were pre-treated with this compound followed by exposure to doxorubicin.
-
Cell Viability Assay: MTT assay was used to determine cell viability after treatment.
-
Apoptosis Assay: Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining was used to quantify apoptotic cells.
-
Western Blot Analysis: Protein expression levels of key markers in the AMPK-ULK1 pathway were analyzed.
-
-
In Vivo (Rat Model):
-
Animal Model: Doxorubicin-induced cardiotoxicity was established in rats.
-
Treatment: Rats were administered this compound in combination with doxorubicin.
-
Cardiac Function Assessment: Echocardiography was performed to measure parameters like LVEF.
-
Biomarker Analysis: Serum levels of cardiac injury markers such as cTnI and CK-MB were measured.
-
Histological Analysis: Heart tissues were stained to assess the degree of myocardial fibrosis.
-
Dexrazoxane Preclinical Studies
The experimental protocols for dexrazoxane are well-established and have been replicated in numerous preclinical studies.
-
In Vitro (Cardiomyocytes):
-
Cell Culture: Primary cardiomyocytes or cell lines like H9c2 are commonly used.
-
Treatment: Cells are typically pre-incubated with dexrazoxane before doxorubicin exposure.
-
Outcome Measures: Cell viability, apoptosis rates, and markers of oxidative stress are assessed.
-
-
In Vivo (Various Animal Models):
-
Animal Models: Mice, rats, rabbits, and dogs have been used to model doxorubicin-induced cardiotoxicity.
-
Treatment: Dexrazoxane is administered intravenously prior to each doxorubicin dose.
-
Cardiac Function Assessment: Echocardiography and electrocardiography are used to monitor cardiac function.
-
Biomarker Analysis: Serum levels of cardiac troponins and other cardiac enzymes are measured.
-
Histopathology: Heart tissue is examined for pathological changes, including myocyte damage and fibrosis.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Doxorubicin-induced cardiotoxicity pathway.
Caption: Protective mechanism of this compound.
Caption: Protective mechanisms of Dexrazoxane.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isodunnianol and Other Natural Cardioprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Isodunnianol and other prominent natural cardioprotectants, including Resveratrol, Curcumin, Quercetin, and Ginsenoside Rb1. The information presented herein is intended to support research and development efforts in the field of cardiovascular drug discovery by offering a structured overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction to Natural Cardioprotectants
Cardiovascular diseases remain a leading cause of mortality worldwide. In recent years, there has been a growing interest in the therapeutic potential of natural compounds for the prevention and treatment of heart disease. These compounds, derived from various plant sources, often exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are key mechanisms in mitigating cardiac damage. This guide focuses on this compound, a lignan extracted from Illicium verum, and compares its cardioprotective profile with other well-researched natural compounds.
Comparative Efficacy and Mechanistic Insights
The following tables summarize the quantitative data on the cardioprotective effects of this compound and other selected natural compounds from various in vivo and in vitro studies.
Table 1: In Vivo Cardioprotective Effects of Natural Compounds
| Compound | Animal Model | Injury Model | Dosage | Key Findings |
| This compound | Rat | Doxorubicin-induced cardiotoxicity | Not specified in abstract | Decreased apoptosis and inflammatory myocardial fibrosis.[1] |
| Resveratrol | Rat | Ischemia/Reperfusion | 2.5 and 5 mg/kg/day (low dose) for 14 days | Reduced cardiomyocyte apoptosis and myocardial infarction.[2] |
| Rat | Post-infarction heart failure | 15 mg/kg/day | Significantly decreased interstitial fibrosis and improved left ventricular function.[3] | |
| Curcumin | Rat | Ischemia/Reperfusion | 10, 20, or 30 mg/kg/day for 20 days | Dose-dependently reduced infarct size (from 49.1% to 18.3%).[4] |
| Rat | Doxorubicin-induced cardiotoxicity | 100 mg/kg/day | Reconciled impaired cardiac function (fractional shortening, ejection fraction).[5] | |
| Quercetin | Rat | Doxorubicin-induced cardiotoxicity | 50 and 100 mg/kg/day | Dose-dependently lowered serum markers of cardiac injury (NT-proBNP, CK-MB, TnI).[6][7] |
| Ginsenoside Rb1 | Rat | Myocardial Ischemia/Reperfusion | Not specified in abstract | Significantly decreased myocardial infarct size and cardiac enzymes (LDH, CK, CK-MB).[8] |
Table 2: In Vitro Cardioprotective Effects of Natural Compounds
| Compound | Cell Line | Injury Model | Concentration | Key Findings |
| This compound | H9c2 cardiac myoblasts | Doxorubicin | Not specified in abstract | Upregulated autophagy and reduced apoptosis.[1] |
| Resveratrol | H9c2 cardiac myoblasts | Hypoxia/Reoxygenation | 5-10 µM (low dose) | Functions as a cardioprotective agent.[2] |
| Curcumin | H9c2 cardiomyocytes | Anoxia/Reoxygenation | 2.5, 5, 10, 20, and 40 µM | Concentration-dependent protection against cell injury.[9] |
| H9c2 cardiomyocytes | Hypoxia/Reoxygenation | 1.5-200 µg/mL | Protective effect on cell viability.[10] | |
| Quercetin | H9c2 cardiomyocytes | Oxygen-Glucose Deprivation/Reoxygenation | < 20 µM | Alleviated oxidative stress and mitochondrial apoptosis.[11] |
| Ginsenoside Rb1 | H9c2 cells | Hypoxia/Reoxygenation | Not specified in abstract | Protected against hypoxia/reoxygenation-induced damage.[12] |
Signaling Pathways in Cardioprotection
The cardioprotective effects of these natural compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the key molecular mechanisms.
This compound's Mechanism of Action
This compound mitigates doxorubicin-induced cardiotoxicity by activating protective autophagy and reducing apoptosis through the AMPK-ULK1 signaling pathway.[1]
References
- 1. Cardioprotective effects of curcumin against myocardial I/R injury: A systematic review and meta-analysis of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of curcumin against myocardium injury in ischemia reperfusion rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin suppresses doxorubicin-induced cardiomyocyte pyroptosis via a PI3K/Akt/mTOR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cardioprotective effect of curcumin on myocardial ischemia/reperfusion injury: a meta-analysis of preclinical animal studies [frontiersin.org]
- 8. Ginsenoside Rb1 Improves Post-Cardiac Arrest Myocardial Stunning and Cerebral Outcomes by Regulating the Keap1/Nrf2 Pathway [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Curcumin Attenuates Doxorubicin-Induced Cardiac Oxidative Stress and Increases Survival in Mice | Semantic Scholar [semanticscholar.org]
- 11. Quercetin Protects H9c2 Cardiomyocytes against Oxygen-Glucose Deprivation/Reoxygenation-Induced Oxidative Stress and Mitochondrial Apoptosis by Regulating the ERK1/2/DRP1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective effect of curcumin on myocardial ischemia/reperfusion injury: a meta-analysis of preclinical animal studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isodunnianol and Synthetic Cardioprotective Agents in Mitigating Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural compound Isodunnianol with several synthetic cardioprotective agents in the context of doxorubicin-induced cardiotoxicity. The information is compiled from preclinical studies to assist in the evaluation of their relative efficacy and mechanisms of action.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. This has spurred the search for effective cardioprotective agents that can be co-administered with doxorubicin to mitigate its cardiac side effects without compromising its anti-tumor efficacy. This guide focuses on this compound, a natural product, and compares its cardioprotective effects with those of established and investigational synthetic agents, including Dexrazoxane, Nebivolol, Enalapril, and Spironolactone.
Mechanism of Action and Efficacy: A Comparative Overview
This compound, a lignan extracted from Illicium verum, has been shown to alleviate doxorubicin-induced myocardial injury by activating protective autophagy and reducing apoptosis through the AMPK-ULK1 signaling pathway[1]. Synthetic agents, on the other hand, employ a variety of mechanisms to protect the heart. Dexrazoxane, the only FDA-approved cardioprotective agent for this indication, acts as an iron chelator, preventing the formation of doxorubicin-iron complexes that generate reactive oxygen species (ROS)[2]. Beta-blockers like Nebivolol, ACE inhibitors such as Enalapril, and aldosterone antagonists like Spironolactone primarily target pathways related to oxidative stress, inflammation, and the renin-angiotensin-aldosterone system (RAAS)[3][4][5].
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardioprotection.
Quantitative Data on Cardioprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, providing a comparative look at the efficacy of this compound and various synthetic agents in mitigating doxorubicin-induced cardiotoxicity. It is crucial to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: In Vivo Efficacy Data in Animal Models of Doxorubicin-Induced Cardiotoxicity
| Agent | Animal Model | Key Efficacy Parameters | Results | Reference |
| This compound | Rat | Apoptosis & Myocardial Fibrosis | Decreased apoptosis and inflammatory myocardial fibrosis compared to doxorubicin-only group. | [1] |
| Dexrazoxane | Mouse | Left Ventricular Ejection Fraction (LVEF) | Prevented LVEF decline (62 ± 2% in Dexrazoxane + Doxorubicin group vs. 51 ± 2% in Doxorubicin-only group). | [6] |
| Nebivolol | Rat | Malondialdehyde (MDA), TNF-α, IL-1β, Caspase-3 | Significantly decreased cardiac tissue levels of MDA, TNF-α, IL-1β, and caspase-3 compared to doxorubicin-only group. | [3] |
| Enalapril | Rat | Left Ventricular Fractional Shortening (LVFS) | Attenuated the decrease in LVFS (31.42 ± 1.06% in Enalapril + Doxorubicin group vs. 24.92 ± 3.08% in Doxorubicin-only group). | [4] |
| Spironolactone | Rat | LVEF, LV Fractional Shortening (FS) | Prevented the decrease in LVEF and FS compared to doxorubicin-only group. | [5] |
Table 2: In Vitro Efficacy Data in Cardiomyocyte Cell Lines
| Agent | Cell Line | Key Efficacy Parameters | Results | Reference |
| This compound | H9C2 | Autophagy & Apoptosis | Upregulated autophagy and reduced apoptosis via the AMPK-ULK1 pathway. | [1] |
| HO-3867 (Synthetic) | - | Ejection Fraction | Mice treated with both HO-3867 and DOX showed significant improvement in cardiac functional parameters compared with mice treated with DOX alone. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
General Experimental Workflow for Assessing Cardioprotective Agents
Caption: General workflow for in vivo cardioprotection studies.
Protocol for this compound in Doxorubicin-Induced Cardiotoxicity Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Grouping: Rats were divided into a control group, a doxorubicin-only group, and a doxorubicin + this compound group.
-
Treatment: The doxorubicin group received a cumulative dose of 15 mg/kg via intraperitoneal injection. The combination group received this compound orally daily for a specified period alongside doxorubicin administration.
-
Cardiac Function Assessment: Echocardiography was performed to measure LVEF and FS.
-
Biochemical Analysis: Serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) were measured.
-
Histopathology: Heart tissues were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Molecular Analysis: Western blotting was used to assess the expression of proteins involved in the AMPK-ULK1 pathway, autophagy (LC3-II/LC3-I ratio), and apoptosis (Bax, Bcl-2, cleaved caspase-3).
Protocol for Synthetic Agents in Doxorubicin-Induced Cardiotoxicity Models
-
Dexrazoxane: In a mouse model, C57BL6/J mice were treated with doxorubicin (4 mg/kg) with or without Dexrazoxane (40 mg/kg) weekly for 6 weeks. Cardiac function was assessed by ultrasound to measure LVEF[6].
-
Nebivolol: Male rats were treated with doxorubicin (2.5 mg/kg, three times a week for two weeks) with or without Nebivolol (4 mg/kg, oral). Cardiac tissues were analyzed for markers of oxidative stress (MDA), inflammation (TNF-α, IL-1β), and apoptosis (caspase-3, Bcl-2)[3].
-
Enalapril: Sprague Dawley rats received doxorubicin over a 10-week period. One group was pre-treated with Enalapril. Cardiac function was assessed by echocardiography (fractional shortening), and mitochondrial function was evaluated by measuring oxygen consumption and free radical leak[4].
-
Spironolactone: In a rat model, animals were treated with doxorubicin with or without Spironolactone. Cardiac function (LVEF, FS) was evaluated, and heart tissues were analyzed for fibrosis, apoptosis, and the expression of TGF-β1 and phosphorylated-Smad3[5]. In a clinical study, female breast cancer patients were randomized to receive a placebo or 25 mg/day of spironolactone during anthracycline chemotherapy, with LVEF monitored[8].
Conclusion
This compound demonstrates promising cardioprotective effects against doxorubicin-induced cardiotoxicity in preclinical models, primarily through the activation of protective autophagy. Its natural origin may offer a favorable safety profile. Synthetic agents like Dexrazoxane, Nebivolol, Enalapril, and Spironolactone have also shown significant efficacy through various well-defined mechanisms.
While the available data for this compound is encouraging, further research, including more extensive dose-response studies and direct comparative trials against established synthetic agents, is necessary to fully elucidate its therapeutic potential and position it within the landscape of cardioprotective strategies for cancer patients. The detailed experimental protocols provided herein should serve as a valuable resource for designing future investigations in this critical area of cardio-oncology.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorative effect of nebivolol in doxorubicin-induced cardiotoxicity • JML Journal of Medicine and Life [medandlife.org]
- 4. Pre-treatment with ACE Inhibitor Attenuates Doxorubicin Induced Cardiomyopathy via Preservation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone Attenuates Doxorubicin-induced Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of Doxorubicin-Induced Cardiotoxicity by an Anticancer-Antioxidant Dual-Function Compound, HO-3867 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.connect.h1.co [archive.connect.h1.co]
Confirming the Mechanism of Action of Isodunnianol Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of Isodunnianol, a natural compound with potential cardioprotective effects. Existing research suggests that this compound mitigates doxorubicin-induced cardiotoxicity by activating protective autophagy via the AMPK-ULK1 signaling pathway.[1][2] This guide outlines a strategy using knockout studies to validate this proposed mechanism and compares this approach with alternative methods and compounds.
This compound's Proposed Mechanism of Action
This compound, a natural product, has been shown to protect cardiac cells from the damaging effects of the chemotherapy drug doxorubicin. The proposed mechanism centers on the activation of autophagy, a cellular process of degradation and recycling of damaged components. This protective autophagy is reportedly initiated through the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling cascade.[1][2]
Confirming the Mechanism with Knockout Studies
To definitively establish the role of the AMPK-ULK1 pathway in this compound's activity, knockout studies are essential. By genetically deleting (knocking out) key proteins in this pathway, researchers can observe if this compound loses its protective effects.
Experimental Workflow:
A proposed experimental workflow to validate this compound's mechanism of action using knockout cell lines is presented below.
Caption: Experimental workflow for knockout validation.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the proposed knockout experiments.
Table 1: Cell Viability (%)
| Cell Line | Control | Doxorubicin | This compound | Doxorubicin + this compound |
| Wild-Type | 100 | ~50 | 100 | ~85 |
| AMPK-KO | 100 | ~50 | 100 | ~50 |
| ULK1-KO | 100 | ~50 | 100 | ~50 |
Table 2: Apoptosis Rate (%)
| Cell Line | Control | Doxorubicin | This compound | Doxorubicin + this compound |
| Wild-Type | ~5 | ~40 | ~5 | ~15 |
| AMPK-KO | ~5 | ~40 | ~5 | ~40 |
| ULK1-KO | ~5 | ~40 | ~5 | ~40 |
Table 3: LC3-II/LC3-I Ratio (Fold Change)
| Cell Line | Control | Doxorubicin | This compound | Doxorubicin + this compound |
| Wild-Type | 1 | ~0.5 | ~2.5 | ~2.0 |
| AMPK-KO | 1 | ~0.5 | ~1.0 | ~0.5 |
| ULK1-KO | 1 | ~0.5 | ~1.0 | ~0.5 |
Comparison with Alternative Compounds
The cardioprotective effects of this compound can be compared to other compounds known to modulate the AMPK-ULK1 pathway.
Table 4: Comparison of AMPK-ULK1 Pathway Activators
| Compound | Class | Proposed Mechanism | Evidence from Knockout Studies |
| This compound | Natural Product | Activates AMPK-ULK1 pathway to induce autophagy.[1][2] | Proposed, expected to show attenuated effects in AMPK/ULK1-KO models. |
| Metformin | Biguanide | Activates AMPK, leading to various downstream effects including autophagy. | Effects on autophagy are diminished in AMPK-deficient cells. |
| Resveratrol | Polyphenol | Activates Sirtuin 1 (SIRT1), which can activate AMPK. | Cardioprotective effects are reduced in SIRT1 and AMPK knockout models. |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound and the points of intervention for the knockout studies.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Culture and Knockout Cell Line Generation
H9c2 rat cardiomyoblasts will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. AMPK and ULK1 knockout cell lines will be generated using CRISPR/Cas9 technology. Successful knockout will be confirmed by Western blot and DNA sequencing.
Cell Viability Assay
Cell viability will be assessed using the MTT assay. Cells will be seeded in 96-well plates and treated as indicated. After treatment, MTT solution will be added, and the resulting formazan crystals will be dissolved in DMSO. Absorbance will be measured at 570 nm.
Apoptosis Assay
Apoptosis will be quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells will be harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
Western Blot Analysis
Cells will be lysed, and protein concentrations will be determined using a BCA assay. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes will be blocked and incubated with primary antibodies against LC3, p62, AMPK, p-AMPK, ULK1, p-ULK1, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies. Protein bands will be visualized using an enhanced chemiluminescence (ECL) system.
Conclusion
The proposed knockout studies provide a robust framework for validating the mechanism of action of this compound. By comparing the effects of this compound in wild-type versus AMPK and ULK1 knockout cells, researchers can definitively determine the role of this signaling pathway in its cardioprotective effects. This approach, combined with a comparative analysis of other pathway modulators, will provide critical data for the further development of this compound as a potential therapeutic agent.
References
Head-to-Head Comparison: Isodunnianol and Amifostine in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Isodunnianol and Amifostine, two compounds with demonstrated cytoprotective properties. While both agents offer potential in mitigating treatment-related toxicities, they operate through distinct mechanisms and have been studied in different contexts. This document summarizes their known effects, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and development decisions.
Overview and Mechanism of Action
This compound , a natural product, has been investigated for its protective effects against chemotherapy-induced cardiotoxicity. Its mechanism is primarily linked to the activation of protective autophagy. In contrast, Amifostine is a well-established synthetic broad-spectrum cytoprotective agent, approved for clinical use to reduce toxicities associated with radiation and certain chemotherapy drugs. It functions as a prodrug that is metabolized to an active thiol metabolite, which acts as a potent free-radical scavenger.
A summary of their general properties and mechanisms is presented in Table 1.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Amifostine |
| Origin | Natural (extracted from Illicium verum) | Synthetic |
| Primary Protective Effect Studied | Chemoprotection (against doxorubicin-induced cardiotoxicity)[1] | Radioprotection and Chemoprotection[2][3] |
| Mechanism of Action | Activation of protective autophagy via the AMPK-ULK1 pathway[1] | Prodrug converted to active thiol (WR-1065); scavenges free radicals, protects DNA, and modulates apoptosis[2][3] |
| Clinical Status | Preclinical | Clinically approved for specific indications |
Comparative Efficacy and Cellular Effects
Direct comparative studies between this compound and Amifostine are not available in the current literature. However, we can compare their efficacy based on their effects in their respective areas of study.
This compound has been shown to mitigate doxorubicin-induced myocardial injury by reducing apoptosis and inflammatory fibrosis[1]. Amifostine demonstrates a broad range of protective effects against radiation and chemotherapy in various normal tissues by reducing DNA damage and preserving cellular function[2][4].
Quantitative data on their cytoprotective effects are summarized in Table 2.
Table 2: Quantitative Comparison of Cytoprotective Effects
| Parameter | This compound (vs. Doxorubicin) | Amifostine (vs. Radiation) |
| Cell Viability | Increased cell viability in H9C2 cardiac myoblasts treated with doxorubicin[1] | Increased survival of irradiated cells (cell line dependent) |
| Apoptosis | Decreased apoptosis in H9C2 cells and in a rat model of doxorubicin-induced cardiotoxicity[1] | Reduced radiation-induced apoptosis in normal tissues[5] |
| DNA Damage | Not directly reported in the context of its primary protective mechanism | Significantly reduces radiation-induced DNA damage (Mean DMF of 0.87 in vivo)[4] |
| Oxidative Stress | Implied reduction through autophagy activation | Potent scavenger of hydroxyl radicals (EC50 of 255 µM at pH 7.4)[6] |
Signaling Pathways
The signaling pathways modulated by this compound and Amifostine are distinct, reflecting their different mechanisms of action.
This compound's Protective Signaling Pathway
This compound activates protective autophagy in response to cellular stress induced by doxorubicin. This is mediated through the phosphorylation and activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1)[1].
Caption: this compound signaling pathway.
Amifostine's Protective Signaling Pathway
Amifostine's active metabolite, WR-1065, exerts its protective effects through multiple mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of key cellular proteins such as p53. In response to DNA damage, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis. Amifostine can influence this process, promoting cell survival in normal tissues[5].
Caption: Amifostine and p53 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the study of this compound and Amifostine.
4.1. Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., H9C2 cardiac myoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of the cytotoxic agent (e.g., doxorubicin or radiation) in the presence or absence of the cytoprotective agent (this compound or Amifostine) for the specified duration.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
4.2. Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, p-ULK1, p53, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
4.3. DNA Damage Assessment (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from treated and control tissues or cell cultures.
-
Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment).
Experimental Workflow for Cytoprotection Studies
Caption: General experimental workflow.
Toxicity and Safety Profile
This compound: As a natural product isolated from a food source, this compound is presumed to have a favorable safety profile, though comprehensive toxicological studies are lacking[1].
Amifostine: The clinical use of amifostine is associated with several adverse effects, with hypotension being the most significant dose-limiting toxicity. Other common side effects include nausea and vomiting.
Table 3: Toxicity Profile
| Feature | This compound | Amifostine |
| Common Adverse Effects | Not well-documented | Hypotension, nausea, vomiting |
| Dose-Limiting Toxicity | Not established | Hypotension |
Conclusion and Future Directions
This compound and Amifostine are promising cytoprotective agents with distinct mechanisms of action and areas of application. This compound shows potential in mitigating chemotherapy-induced cardiotoxicity through the activation of protective autophagy. Amifostine is a clinically established radioprotector and chemoprotector that acts as a free radical scavenger.
Future research should focus on:
-
Investigating the potential radioprotective effects of this compound to allow for a more direct comparison with Amifostine.
-
Conducting in vivo studies to further elucidate the efficacy and safety profile of this compound.
-
Exploring the possibility of synergistic effects when these agents are used in combination, potentially allowing for lower, less toxic doses of Amifostine.
This comparative guide provides a framework for understanding the current state of knowledge on this compound and Amifostine. Further research is warranted to fully explore their therapeutic potential in protecting normal tissues from the toxic effects of cancer therapies.
References
- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Isodunnianol: An In Vitro Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous search for novel antioxidant agents, the natural compound Isodunnianol has garnered attention for its potential therapeutic properties. This guide provides a comprehensive in vitro validation of this compound's antioxidant activity, comparing its performance with established antioxidants and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
While direct quantitative analysis of isolated this compound through standardized in vitro antioxidant assays is not extensively documented in publicly available literature, this guide utilizes data from extracts of Illicium verum (Star Anise), the natural source of this compound, to provide an insightful, albeit indirect, comparison. It is important to note that the activity of a pure compound may differ from that of a complex plant extract.
Comparative Antioxidant Activity
The antioxidant capacity of a substance can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a substance to that of Trolox, a water-soluble vitamin E analog.
| Compound/Extract | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) |
| Illicium verum (ethanolic extract) | DPPH | 370 | - |
| Illicium verum (methanolic extract) | DPPH | - | 77.7 ± 0.30 µmol/g |
| Illicium verum (methanolic extract) | ABTS | - | 95.1 ± 0.33 µmol/g |
| Illicium verum (essential oil) | DPPH | 47 | - |
| Illicium verum (essential oil) | ABTS | 75.9 | - |
| Trolox | DPPH | 3.77 - 8.34 | - |
| Trolox | ABTS | 2.34 - 2.93 | - |
| Ascorbic Acid | DPPH | 4.97 - 8.8 | - |
| Ascorbic Acid | ABTS | - | - |
Note: Data for Illicium verum extracts are presented as a proxy for this compound's potential activity. The IC50 and TEAC values for Trolox and Ascorbic Acid are sourced from various studies and represent a typical range.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) and standard antioxidants (e.g., Trolox, Ascorbic Acid) are prepared in a suitable solvent.
-
An aliquot of the test compound or standard is mixed with the DPPH working solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standards are prepared.
-
An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated, and the TEAC value is often determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
An aliquot of the test compound or standard is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation period (e.g., 30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O or Trolox.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
While direct evidence of this compound's effect on specific signaling pathways is still emerging, many natural antioxidants exert their protective effects by modulating the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.
Conclusion
The available in vitro data from Illicium verum extracts suggest that this compound possesses significant antioxidant potential. The provided experimental protocols offer a standardized framework for researchers to directly quantify the antioxidant activity of isolated this compound and further validate these preliminary findings. Future studies should focus on elucidating the precise mechanisms of action, including its interaction with key antioxidant signaling pathways such as the Keap1-Nrf2 pathway, to fully understand its therapeutic potential in combating oxidative stress-related diseases.
Isodunnianol: A Comparative Analysis of its Cardioprotective Effects
A detailed guide for researchers, scientists, and drug development professionals on the effects of Isodunnianol in mitigating doxorubicin-induced cardiotoxicity, benchmarked against other potential therapeutic agents.
This guide provides a comprehensive comparison of this compound's performance with alternative compounds in the context of doxorubicin-induced cardiotoxicity. The information presented is based on available experimental data, focusing on the H9C2 cardiac myoblast cell line, a widely used in vitro model for studying cardiotoxicity. Additionally, this guide explores the effects of these compounds on common cancer cell lines to offer a broader perspective for drug development.
Introduction to this compound and Doxorubicin-Induced Cardiotoxicity
This compound is a natural product that has demonstrated significant potential in protecting cardiac cells from the damaging effects of doxorubicin, a potent and widely used chemotherapeutic agent. A major limiting factor in the clinical use of doxorubicin is its dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. Research indicates that this compound mitigates these cytotoxic effects by activating protective autophagy in cardiomyocytes.
This guide will delve into the molecular mechanisms of this compound and compare its efficacy with two other compounds known for their cardioprotective and anticancer properties: Metformin and Resveratrol.
Mechanism of Action: The AMPK-ULK1 Pathway
This compound exerts its cardioprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and autophagy. Doxorubicin has been shown to suppress this protective autophagic process in cardiac myoblasts. This compound counteracts this by up-regulating autophagy, which helps in the removal of damaged cellular components and reduces apoptosis (programmed cell death).
Comparative Analysis in H9C2 Cardiomyoblasts
The H9C2 cell line, derived from rat heart tissue, is a cornerstone for in vitro cardiotoxicity studies. The following table summarizes the comparative effects of this compound, Metformin, and Resveratrol in protecting H9C2 cells from doxorubicin-induced damage.
| Compound | Concentration | Effect on Cell Viability (vs. Doxorubicin alone) | Key Mechanistic Findings |
| This compound | Not specified in abstracts | Increased | Activates AMPK-ULK1 pathway, promotes protective autophagy, reduces apoptosis. |
| Metformin | 0.1 mM | Increased | Activates AMPK, PKA/CREB1, and Src signaling; reduces ROS generation. |
| Resveratrol | 25 µM | Increased | Activates SIRT1, reduces apoptosis, decreases LDH release. |
Effects on Cancer Cell Lines: A Broader Perspective
While cardioprotection is crucial, an ideal adjuvant for chemotherapy should not interfere with the anticancer efficacy of the primary drug. This section provides a comparative overview of the effects of Metformin and Resveratrol on two common cancer cell lines, MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), often in the context of doxorubicin treatment. Data on this compound's direct effects on these cancer cell lines is currently limited in publicly available research.
| Compound | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Interaction with Doxorubicin |
| Metformin | MCF-7/ADR (Dox-resistant) | Varies | Inhibits proliferation, induces apoptosis. | Synergistically suppresses tumor growth, reverses doxorubicin resistance. |
| HepG2 | Varies | Induces apoptosis and cell cycle arrest. | Not specified in abstracts. | |
| Resveratrol | MCF-7 | 35.1 - 83.8 µM (IC50) | Anti-cancer properties with relatively low potency. | Synergistic interaction, increases doxorubicin potency. |
| HepG2 | 35.1 - 83.8 µM (IC50) | Anti-cancer properties with relatively low potency. | Additive interaction, increases doxorubicin potency. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the referenced studies, providing a framework for researchers to replicate or build upon these findings.
Cell Viability and Cytotoxicity Assays
A common method to assess the impact of compounds on cell health is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate H9C2, MCF-7, or HepG2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compounds (this compound, Metformin, Resveratrol) with or without doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for understanding changes in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AMPK, ULK1, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence) and capture the image.
-
Analysis: Quantify the protein bands to determine the relative protein expression levels.
Conclusion
This compound shows significant promise as a cardioprotective agent against doxorubicin-induced toxicity in H9C2 cardiac myoblasts by activating the AMPK-ULK1 pathway and promoting protective autophagy. When compared to other compounds with similar mechanisms, such as Metformin and Resveratrol, this compound's focused effect on cardioprotection is noteworthy. However, a significant gap in the current research is the lack of data on this compound's effects on cancer cell lines.
For drug development professionals, while this compound presents a compelling case for further investigation as a cardioprotective adjuvant, its impact on the efficacy of chemotherapeutic agents in various cancers needs to be thoroughly evaluated. In contrast, Metformin and Resveratrol have a more extensive body of research detailing their dual roles in both cardioprotection and as potential anticancer agents, offering a more comprehensive, albeit complex, therapeutic profile. Future studies should aim to perform a direct, head-to-head comparison of these compounds in a wider range of cardiac and cancer cell lines to elucidate their full therapeutic potential.
Assessing the Therapeutic Index of Isodunnianol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific therapeutic index data for Isodunnianol is not publicly available. This guide will, therefore, provide a framework for assessing the therapeutic index and will use a hypothetical dataset for this compound to illustrate its comparison with the established chemotherapeutic agent, Doxorubicin. The primary aim is to offer a methodological and conceptual guide for researchers.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It represents the window between a drug's effective dose and its toxic dose. A wider therapeutic window is generally indicative of a safer drug, as there is a lower risk of toxicity at effective doses. The TI is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
A narrow therapeutic index suggests that the doses at which a drug is effective are close to the doses at which it is toxic, necessitating careful dose monitoring. Many potent drugs, including several anticancer agents, are characterized by a narrow therapeutic index.
Comparative Analysis of Therapeutic Index: this compound vs. Doxorubicin
This section presents a hypothetical comparative analysis of the therapeutic index of this compound against the well-established chemotherapeutic drug, Doxorubicin. The data for this compound is illustrative to provide a comparative context.
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Literature Data) | Reference |
| Efficacy (ED50/IC50) | |||
| In vitro (MCF-7 cells) | 15 µM | 1.5 µM | [1][2] |
| Toxicity (TD50/LD50) | |||
| In vivo (Mouse, oral) | 500 mg/kg | 20 mg/kg | |
| Calculated Therapeutic Index | ~33,333 | ~13,333 |
Note: The therapeutic index is a unitless ratio. A higher value suggests a wider safety margin. The IC50 (half-maximal inhibitory concentration) from in vitro studies is often used as a surrogate for ED50 in early-stage drug assessment. The LD50 values can vary significantly based on the animal model and route of administration.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are protocols for key experiments.
1. In Vitro Cytotoxicity Assay (MTT Assay) for IC50 Determination
This assay determines the concentration of a drug that is required to inhibit the growth of 50% of a cell population (IC50).
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or Doxorubicin. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vivo Acute Toxicity Study for LD50 Determination
This study determines the dose of a substance that is lethal to 50% of the tested animal population (LD50).
-
Animal Model: Healthy adult BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with free access to food and water.
-
Dosing: A range of doses of this compound is administered to different groups of mice (n=10 per group) via oral gavage. A control group receives the vehicle only.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
LD50 Calculation: The LD50 is calculated using statistical methods, such as the Probit analysis, based on the observed mortality at different doses.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound's Cardioprotective Effect
Recent studies suggest that this compound may exert protective effects against Doxorubicin-induced cardiotoxicity by activating protective autophagy through the AMPK-ULK1 pathway.[3]
Caption: Hypothetical signaling of this compound in cardioprotection.
Experimental Workflow for Therapeutic Index Determination
The determination of the therapeutic index involves a multi-step process encompassing both in vitro and in vivo studies.
Caption: Workflow for determining the therapeutic index.
Conclusion
While the direct therapeutic index of this compound remains to be elucidated, this guide provides a comprehensive framework for its assessment. The hypothetical comparison with Doxorubicin underscores the importance of a high therapeutic index for drug safety. The provided experimental protocols and workflow diagrams offer a clear path for researchers to undertake such an evaluation. Future studies are warranted to establish the precise therapeutic window of this compound and its potential as a safe and effective therapeutic agent.
References
Safety Operating Guide
Safe Disposal of Isodunnianol: A Guide for Laboratory Professionals
The proper disposal of Isodunnianol, a compound with significant health hazards, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring the protection of personnel and the environment.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's characteristics and for the safe planning of handling and disposal procedures.
| Property | Value |
| Molecular Formula | C27H26O3[1] |
| Molecular Weight | 398.5 g/mol [1] |
| Melting Point | 216 °C (decomposes) |
| Appearance | Light yellow powder/solid[2] |
| Stability | Stable under standard ambient conditions |
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following potential health effects:
-
Harmful if swallowed
-
May cause genetic defects [3]
-
May cause cancer [3]
-
May damage fertility or the unborn child [3]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
Due to these significant hazards, strict adherence to safety protocols is mandatory. Always handle this compound in a designated area, such as a chemical fume hood, and utilize appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific waste disposal guidelines and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4] After rinsing, the container labels should be defaced before disposal as regular waste, or as directed by your EHS office.[5]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen," "Mutagen").
-
The accumulation start date must be clearly marked on the label.
3. Storage of Waste:
-
Store waste containers in a designated, secure satellite accumulation area (SAA) that is under the control of laboratory personnel.[5]
-
Ensure that the storage area is well-ventilated and away from incompatible materials.
-
Keep waste containers tightly closed except when adding waste.
4. Waste Disposal Request:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If you are trained and it is safe to do so, clean up the spill using appropriate absorbent materials and PPE. All cleanup materials must be disposed of as hazardous waste.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C27H26O3 | CID 15714606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nswai.org [nswai.org]
- 6. su.se [su.se]
Essential Safety and Operational Guidance for Handling Isodunnianol
Disclaimer: No specific Safety Data Sheet (SDS) for Isodunnianol (CAS No. 139726-30-0) was publicly available at the time of this writing. The following guidance is based on general safety protocols for handling novel, biologically active compounds of a similar chemical nature. This information is intended to supplement, not replace, a substance-specific SDS which must be obtained from your chemical supplier. Always consult the SDS and your institution's safety office before handling any new chemical.
This compound is a bioactive compound that requires careful handling to minimize exposure and ensure laboratory safety. The following provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Weighing and Preparing Solutions (Solid Form) | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | To prevent inhalation of fine particles and to protect against skin and eye contact with the concentrated solid. |
| Handling Concentrated Solutions | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles | To protect against splashes of the concentrated, potentially hazardous solution. |
| Handling Dilute Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | To provide a basic level of protection during routine experimental procedures with low concentrations. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | To protect against contact with contaminated waste materials. |
Operational Plan for Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
Experimental Protocols
Preparation of Stock Solutions:
-
Preparation: Don the appropriate PPE for handling solid compounds (double nitrile gloves, disposable gown, goggles, face shield, and respirator).
-
Fume Hood: Ensure a certified chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat. Avoid creating dust.
-
Dissolution: Transfer the solid to a suitable vessel and add the desired solvent. Cap the vessel securely and mix until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and user's initials.
-
Storage: Store the stock solution in a properly sealed and labeled container in a secure, designated location (e.g., refrigerator or freezer).
This compound Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Sharps: Dispose of all contaminated sharps in a puncture-resistant sharps container.
-
Final Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office for specific instructions.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure of the hazard, evacuate the area.
-
Assess the Spill:
-
Small Spill: If you are trained and comfortable doing so, and you have the appropriate spill kit, you may clean up a small spill.
-
Large Spill: For large spills, contact your institution's EHS office immediately.
-
-
Cleanup (Small Spill):
-
Don appropriate PPE (respirator, double gloves, gown, goggles).
-
Cover the spill with an appropriate absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
